Momordicoside P
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C36H58O9 |
|---|---|
Molecular Weight |
634.8 g/mol |
IUPAC Name |
(2S,3S,4R,5R,6S)-2-[[(1S,4R,5R,8S,9S,12R,13R,16R)-19-hydroxy-8-[(E,2S)-6-hydroxy-6-methylhept-4-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C36H58O9/c1-20(9-8-14-31(2,3)42)21-12-15-34(7)23-13-16-36-24(35(23,30(41)45-36)18-17-33(21,34)6)10-11-25(32(36,4)5)44-29-28(40)27(39)26(38)22(19-37)43-29/h8,13-14,16,20-30,37-42H,9-12,15,17-19H2,1-7H3/b14-8+/t20-,21-,22-,23+,24+,25+,26-,27+,28-,29+,30?,33-,34+,35+,36-/m0/s1 |
InChI Key |
MWDOAJPNPCZJEI-CXHOVUNPSA-N |
Origin of Product |
United States |
Foundational & Exploratory
What is the chemical structure of Momordicoside P
For Researchers, Scientists, and Drug Development Professionals
Abstract
Momordicoside P is a cucurbitane-type triterpenoid (B12794562) saponin (B1150181) isolated from the fresh fruits of Momordica charantia, a plant widely recognized for its medicinal properties. This document provides a detailed overview of the chemical structure, physicochemical properties, and spectroscopic data of this compound. It also outlines the experimental protocols for its isolation and structural elucidation, based on methodologies applied to analogous compounds. Furthermore, this guide explores the potential biological activities and associated signaling pathways of momordicosides as a class, offering a framework for future research and drug development endeavors.
Chemical Structure and Identification
This compound is chemically defined as 5β,19-epoxycucurbita-6,23-diene-3β,19,25-triol-3-O-β-d-allopyranoside[1][2]. Its structure was determined through extensive spectroscopic analysis, including 2D-NMR techniques[1][2].
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | 5β,19-epoxycucurbita-6,23-diene-3β,19,25-triol-3-O-β-d-allopyranoside |
| CAS Number | 1011726-62-7[1] |
| Molecular Formula | C₃₆H₅₈O₉ |
| PubChem CID | 131864652 |
Chemical Structure:
Caption: 2D Chemical Structure of this compound.
Physicochemical and Spectroscopic Data
Table 2: Representative Spectroscopic Data for this compound
| Spectroscopic Technique | Observed Features |
| ¹H-NMR | Anomeric Proton: Signal in the δ 4.5-5.5 ppm range, indicating the β-linkage of the allopyranoside moiety. Olefinic Protons: Resonances in the δ 5.0-6.0 ppm range, corresponding to protons on the C6-C7 and C23-C24 double bonds. Methyl Protons: A series of singlet, doublet, and triplet signals in the upfield region (δ 0.7-1.5 ppm). Carbinolic Protons: Signals for protons attached to carbons bearing hydroxyl or ether linkages, typically found in the δ 3.0-4.5 ppm range. |
| ¹³C-NMR | Anomeric Carbon: Signal around δ 100-105 ppm. Olefinic Carbons: Resonances in the δ 100-150 ppm range. Aglycone and Sugar Carbons: A complex series of signals in the upfield region (δ 10-90 ppm). |
| Mass Spectrometry (MS) | High-resolution mass spectrometry would confirm the elemental composition (C₃₆H₅₈O₉). Fragmentation patterns would likely show the loss of the allopyranoside moiety and characteristic cleavages of the cucurbitane skeleton. |
Experimental Protocols
The following protocols are based on established methods for the isolation and characterization of momordicosides from Momordica charantia.
Extraction and Isolation
The general workflow for isolating this compound involves extraction from the plant material, followed by a series of chromatographic separations.
Caption: General workflow for the extraction and isolation of this compound.
Methodology:
-
Plant Material: Fresh fruits of Momordica charantia are collected and powdered.
-
Extraction: The powdered fruit is extracted with methanol (B129727) (MeOH) at room temperature. The solvent is then removed under vacuum to yield a crude extract.
-
Partitioning: The crude extract is suspended in water and sequentially partitioned with petroleum ether, ethyl acetate, and n-butanol (n-BuOH).
-
Column Chromatography: The n-BuOH fraction, which is enriched with saponins, is subjected to multiple rounds of column chromatography. This typically includes D101 resin, silica gel (eluted with a chloroform-methanol gradient), and reversed-phase (RP-18) columns to separate and purify individual compounds.
Structure Elucidation
The chemical structure of the isolated compound is determined using a combination of spectroscopic methods.
Caption: Workflow for the structural elucidation of this compound.
Methodology:
-
Mass Spectrometry: Fast Atom Bombardment Mass Spectrometry (FABMS) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) are used to determine the molecular weight and elemental composition.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra provide information about the proton and carbon environments. 2D NMR techniques such as COSY, HSQC, HMBC, and ROESY are employed to establish the connectivity and stereochemistry of the molecule.
Biological Activity and Signaling Pathways
While specific studies on the biological activity of this compound are limited, research on other momordicosides and extracts of Momordica charantia suggests potential therapeutic applications.
Table 3: Reported Biological Activities of Momordicosides and M. charantia Extracts
| Biological Activity | Key Findings | Potential Signaling Pathway |
| Antidiabetic | Hypoglycemic effects observed in animal models. | AMPK signaling pathway activation. |
| Anti-inflammatory | Inhibition of pro-inflammatory mediators. | - |
| Anticancer | Cytotoxic effects against various cancer cell lines. | - |
Potential Signaling Pathway: AMPK Activation
Several momordicosides have been shown to activate the AMP-activated protein kinase (AMPK) pathway, a key regulator of cellular energy homeostasis. Activation of AMPK can lead to increased glucose uptake in muscle and reduced glucose production in the liver, contributing to the antidiabetic effects of Momordica charantia.
Caption: Postulated mechanism of action of momordicosides via the AMPK signaling pathway.
Conclusion
This compound represents a promising natural product with a complex chemical structure. While further research is needed to fully elucidate its specific biological activities and mechanisms of action, the information available for related compounds from Momordica charantia suggests its potential as a lead compound for the development of new therapeutics, particularly for metabolic disorders. The experimental protocols and data presented in this guide provide a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery.
References
Momordicoside P: A Technical Guide to its Discovery, Isolation, and Putative Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract: Momordica charantia, commonly known as bitter melon, is a plant rich in phytochemicals, most notably a class of cucurbitane-type triterpenoid (B12794562) saponins (B1172615) called momordicosides.[1] These compounds are of significant scientific interest due to their potential therapeutic applications, including anti-diabetic, anti-inflammatory, and anti-tumor activities.[1][2] This technical guide provides a comprehensive overview of the methodologies for the discovery and isolation of momordicosides from Momordica charantia, with a specific focus on Momordicoside P. While publicly available scientific literature on this compound is limited, this document synthesizes established protocols for analogous compounds to provide a foundational framework for its extraction, purification, and characterization.[3][4][5] It details experimental procedures, presents comparative quantitative data, and visualizes key workflows and the putative signaling pathways through which these compounds may exert their biological effects.
Discovery and Characterization of Momordicosides
The discovery of novel momordicosides, including compounds like Momordicoside L and others, from Momordica charantia has been accomplished through systematic phytochemical analysis.[6] The general process involves the structural elucidation of compounds isolated from plant extracts using a combination of advanced spectroscopic and spectrometric techniques.
Key Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of the molecule, including the complex cucurbitane skeleton and the nature and attachment points of sugar moieties.[6]
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the precise molecular formula and weight of the isolated compounds.[6] Tandem MS (MS/MS) helps in elucidating the fragmentation patterns, which provides further structural information, particularly about the glycosidic linkages.[7]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a crucial tool for both the purification and quantitative analysis of momordicosides.[8] When coupled with a UV detector (set to ~203-208 nm) or an Evaporative Light Scattering Detector (ELSD), it allows for the precise quantification of these compounds in various extracts.[6][8][9]
Extraction of this compound from Momordica charantia
The efficient extraction of momordicosides from the plant material, typically the dried and powdered fruit, is the critical first step.[1] Modern extraction techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are often preferred over conventional methods like Soxhlet or hot reflux extraction due to their reduced extraction times and lower solvent consumption.[1][10]
The general workflow for the extraction and isolation process is outlined below.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Momordicoside P: A Comprehensive Technical Guide for Researchers
For the attention of researchers, scientists, and drug development professionals, this document provides an in-depth technical overview of the physical, chemical, and biological properties of Momordicoside P, a cucurbitane-type triterpenoid (B12794562) glycoside isolated from the medicinal plant Momordica charantia (bitter melon).
This compound belongs to a class of compounds that have garnered significant scientific interest for their potential therapeutic applications, including anti-diabetic, anti-inflammatory, and anti-cancer activities. This guide synthesizes the available scientific data on this compound and its structural analogs, presenting quantitative data, detailed experimental methodologies, and an exploration of its molecular mechanisms of action.
Physical and Chemical Properties
This compound is a complex natural product with the chemical formula C₃₆H₅₈O₉. While specific experimental data for some of its physical properties are not extensively documented in publicly available literature, the following tables summarize the known characteristics of this compound and provide representative spectral data based on the analysis of closely related cucurbitane triterpenoids from Momordica charantia.
General Properties
| Property | Value | Reference |
| Chemical Formula | C₃₆H₅₈O₉ | [1] |
| Molecular Weight | 634.9 g/mol | [1] |
| CAS Number | 1011726-62-7 | [1] |
Solubility
Precise quantitative solubility data for this compound is limited. However, its solubility profile is characteristic of many triterpenoid saponins, exhibiting poor aqueous solubility due to its hydrophobic triterpenoid core.[2]
| Solvent | Solubility |
| Chloroform | Soluble |
| Dichloromethane | Soluble |
| Ethyl Acetate (B1210297) | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Acetone | Soluble |
| Water | Poorly soluble |
Stability
| Condition | Inferred Stability |
| Acidic (Low pH) | Likely unstable due to hydrolysis of glycosidic bonds. |
| Thermal | Susceptible to degradation at elevated temperatures. |
| Oxidative | Susceptible to oxidation. |
| Photolytic (Light) | Potentially susceptible to photodegradation. |
Spectroscopic Data (Representative)
While specific spectra for this compound are not widely published, the following tables outline the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) characteristics based on the analysis of analogous compounds.[1]
¹H-NMR Spectral Data (Expected Resonances)
| Protons | Chemical Shift (δ ppm) |
| Anomeric Protons | 4.5 - 5.5 |
| Olefinic Protons | 5.0 - 6.0 |
| Methyl Protons | 0.7 - 1.5 |
¹³C-NMR Spectral Data (Expected Resonances)
| Carbon Type | Chemical Shift (δ ppm) |
| Carbonyl Carbons | 170 - 220 |
| Olefinic Carbons | 100 - 150 |
| Anomeric Carbons | 100 - 105 |
Mass Spectrometry (MS) Analysis
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition and molecular weight of this compound. Tandem MS (MS/MS) experiments would reveal characteristic fragmentation patterns, including the loss of sugar moieties and specific cleavages within the triterpenoid skeleton, aiding in structural elucidation.[1]
Experimental Protocols
The following protocols are representative methodologies for the extraction, isolation, and characterization of this compound from Momordica charantia.
Protocol 1: Extraction and Isolation
This protocol describes a general procedure for the extraction and isolation of momordicosides.
1. Plant Material Preparation:
-
Collect fresh fruits of Momordica charantia, wash, and slice them.
-
Dry the sliced fruit in a hot air oven at a temperature below 60°C.
-
Grind the dried material into a coarse powder.[3]
2. Extraction:
-
Ultrasound-Assisted Extraction (UAE):
-
Place 10 g of the powdered plant material into a 500 mL Erlenmeyer flask.
-
Add 260 mL of 80% methanol (B129727) (methanol:water, 80:20, v/v).
-
Sonicate for 120 minutes at a controlled temperature of 46°C.[4]
-
-
Microwave-Assisted Extraction (MAE):
-
Place 0.5 g of the dried bitter melon powder into a microwave extraction vessel.
-
Add 40 mL of methanol.
-
Set the microwave extractor to a temperature of 80°C and an extraction time of 5 minutes.[5]
-
3. Fractionation:
-
Filter the extract to remove solid debris.
-
Concentrate the filtrate under reduced pressure to obtain a crude extract.
-
Suspend the crude extract in water and partition it successively with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol). Momordicosides are typically enriched in the ethyl acetate and n-butanol fractions.[6]
4. Chromatographic Purification:
-
Subject the enriched fractions to column chromatography on silica (B1680970) gel or C18 reversed-phase silica gel.
-
Elute with a gradient of solvents such as chloroform-methanol or methanol-water.
-
Achieve final purification using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column and a suitable mobile phase (e.g., acetonitrile (B52724) and water).[3]
Protocol 2: Structural Elucidation
1. Mass Spectrometry:
-
Acquire high-resolution mass spectra using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.[1]
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the purified compound in a suitable deuterated solvent (e.g., CD₃OD, C₅D₅N).
-
Acquire 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra to elucidate the detailed chemical structure and stereochemistry.[3]
Biological Activities and Signaling Pathways
While research specifically on this compound is limited, studies on its structural analogs provide strong evidence for its potential biological activities. The primary therapeutic areas of interest are diabetes, inflammation, and cancer.
Anti-Diabetic Activity
Momordicosides have been shown to possess hypoglycemic effects. A key mechanism of action is the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[2][7][8] AMPK is a central regulator of cellular energy metabolism. Its activation leads to increased glucose uptake in muscle and adipose tissues and reduced glucose production in the liver.[9]
Figure 1: Proposed activation of the AMPK signaling pathway by this compound.
Anti-Inflammatory Activity
This compound analogs have demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.[2] This is thought to occur through the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and the Keap1/Nrf2/ARE pathways.[10][11] Inhibition of the NF-κB pathway leads to a downstream reduction in the expression of inflammatory cytokines like TNF-α and IL-6.[12]
Figure 2: Proposed inhibition of the NF-κB signaling pathway by this compound.
Anti-Cancer Activity
Extracts from Momordica charantia and its purified constituents have shown cytotoxic effects against various cancer cell lines.[13][14] A proposed mechanism for this anti-cancer activity is the induction of apoptosis (programmed cell death) through the intrinsic, mitochondria-dependent pathway. This involves the modulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases.[15]
Figure 3: Proposed induction of the intrinsic apoptosis pathway by this compound.
Conclusion
This compound is a promising bioactive compound from Momordica charantia with significant therapeutic potential, particularly in the areas of metabolic and inflammatory diseases, as well as oncology. While further research is needed to fully elucidate its specific pharmacological profile and mechanisms of action, the existing data on its analogs provide a strong foundation for future investigations. The experimental protocols and pathway analyses presented in this guide offer a framework for researchers to advance the understanding and potential application of this compound in drug discovery and development.
Experimental Workflow Visualization
The overall workflow for the phytochemical analysis of this compound, from sample preparation to structural elucidation and bioactivity screening, is depicted below.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Exploring the inhibitory potentials of Momordica charantia bioactive compounds against Keap1-Kelch protein using computational approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. thepharmajournal.com [thepharmajournal.com]
- 13. Bitter Melon (Momordica Charantia), a Nutraceutical Approach for Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. netjournals.org [netjournals.org]
- 15. benchchem.com [benchchem.com]
Momordicoside P: A Technical Guide for Researchers
Abstract
Momordicoside P, a cucurbitane-type triterpenoid (B12794562) glycoside isolated from Momordica charantia, represents a compound of significant interest within the scientific community, particularly for its potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, including its chemical identity, and delves into the biological activities and mechanisms of action of closely related momordicosides. Detailed experimental protocols for extraction, isolation, and biological analysis are provided to facilitate further research. Additionally, this guide presents key signaling pathways and experimental workflows in a clear, visual format to aid in the understanding of the complex biological processes modulated by this class of compounds. This document is intended for researchers, scientists, and professionals in the field of drug development who are investigating the therapeutic potential of natural products.
Chemical Identity of this compound
This compound is a specific cucurbitane triterpenoid glycoside found in the bitter melon (Momordica charantia). Its fundamental chemical properties are summarized in the table below.
| Property | Value | Citation |
| CAS Number | 1011726-62-7 | |
| Molecular Formula | C₃₆H₅₈O₉ | [1] |
| Class | Triterpenoid Glycoside (Cucurbitane) | [2] |
| Source | Momordica charantia (Bitter Melon) | [2] |
Biological Activities and Mechanism of Action
While direct experimental studies on this compound are limited in publicly available literature, the biological activities of its analogs, other momordicosides from Momordica charantia, have been investigated. These studies provide a strong basis for inferring the potential therapeutic effects of this compound. The primary reported activities for this class of compounds are anti-diabetic and anti-inflammatory.[3][4]
Anti-Diabetic Effects
The hypoglycemic properties of momordicosides are largely attributed to their ability to modulate key signaling pathways involved in glucose metabolism.[3] A central mechanism is the activation of AMP-activated protein kinase (AMPK), a crucial regulator of cellular energy homeostasis.[5] Activation of AMPK can lead to increased glucose uptake in peripheral tissues and reduced glucose production in the liver.[6]
Anti-Inflammatory Properties
Momordicosides have demonstrated anti-inflammatory effects, which are believed to be mediated through the inhibition of pro-inflammatory signaling pathways.[6] A key target is the nuclear factor-kappa B (NF-κB) pathway, which plays a critical role in the expression of genes involved in inflammation.[1]
Potential Anticancer Activity
Some studies on Momordica charantia extracts and their constituents suggest potential anti-cancer properties, including the induction of apoptosis in cancer cells.[5] This may be linked to the modulation of survival pathways such as the PI3K/Akt/mTOR pathway.[5]
Experimental Protocols
This section provides detailed methodologies for the extraction, isolation, and biological evaluation of momordicosides, which can be adapted for the study of this compound.
Extraction and Isolation of this compound
A general workflow for the extraction and isolation of momordicosides from Momordica charantia is presented below.
Workflow for the isolation and purification of this compound.
Protocol for Ultrasound-Assisted Extraction (UAE): [7]
-
Sample Preparation: Weigh 10 g of dried, finely powdered Momordica charantia fruit.
-
Extraction: Place the powder in a 500 mL flask and add 260 mL of 80% methanol (B129727) (solid-to-solvent ratio of 1:26 w/v).
-
Sonication: Place the flask in an ultrasonic bath and sonicate for 120 minutes at a controlled temperature of 46°C.
-
Filtration: Filter the mixture through Whatman No. 1 filter paper.
-
Concentration: Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
Purification: [8]
The crude extract can be further purified using a combination of column chromatography (e.g., silica (B1680970) gel, Sephadex LH-20) and preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
Bioactivity Assays
Western Blot for AMPK Activation: [6]
-
Cell Treatment: Treat target cells (e.g., L6 myotubes) with this compound for a specified duration.
-
Cell Lysis: Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against phosphorylated AMPK (p-AMPK) and total AMPK, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an appropriate detection reagent.
Signaling Pathways
The biological effects of momordicosides are underpinned by their interaction with complex cellular signaling pathways.
AMPK Signaling Pathway
The activation of the AMPK pathway by momordicosides is a key mechanism for their anti-diabetic effects.
Activation of the AMPK signaling pathway by this compound.
NF-κB Signaling Pathway
The anti-inflammatory activity of momordicosides is linked to the inhibition of the NF-κB pathway.
Inhibition of the NF-κB signaling pathway by this compound.
Conclusion
This compound and its related compounds from Momordica charantia present a promising area for therapeutic research, particularly in the context of metabolic and inflammatory diseases. While more direct research on this compound is needed, the existing data on its analogs provide a solid foundation for future investigations. The protocols and pathway diagrams presented in this guide are intended to serve as a valuable resource for researchers dedicated to exploring the full potential of this natural product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Momordica charantia L.—Diabetes-Related Bioactivities, Quality Control, and Safety Considerations [frontiersin.org]
- 4. Recent Advances in Momordica charantia: Functional Components and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Methodological & Application
Application Note & Protocol: Extraction of Momordicoside P from Fresh Bitter Melon (Momordica charantia)
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a comprehensive protocol for the extraction, purification, and quantification of Momordicoside P, a cucurbitane-type triterpenoid (B12794562) glycoside, from fresh bitter melon fruit. This document outlines detailed methodologies, data presentation, and visual workflows to guide researchers in isolating this bioactive compound.
Introduction
Momordica charantia, commonly known as bitter melon, is a plant recognized for its diverse medicinal properties, including antidiabetic effects.[1] These therapeutic benefits are largely attributed to its rich composition of secondary metabolites, particularly cucurbitane-type triterpenoid glycosides, such as momordicosides.[2] this compound, a specific saponin (B1150181) within this class, is of significant interest to the scientific community for its potential pharmacological applications.[3]
The biosynthesis of this compound involves a complex enzymatic pathway, starting with the cyclization of 2,3-oxidosqualene (B107256) to form a cucurbitane skeleton, which then undergoes extensive modifications like hydroxylations and glycosylations.[4] Effective extraction and isolation of this compound are crucial for further research into its biological activities and for the development of novel therapeutic agents.[3][4]
This document details two primary methodologies for the extraction of momordicosides from fresh bitter melon: a conventional solvent extraction method and an optimized ultrahigh pressure extraction (UHPE) method. The subsequent purification steps are applicable to the extracts obtained from either method.
Experimental Protocols
Materials and Reagents
-
Plant Material: Fresh, unripe fruits of Momordica charantia.
-
Solvents (Analytical or HPLC Grade):
-
Stationary Phases for Chromatography:
-
Silica (B1680970) Gel (for column chromatography)[5]
-
Diaion HP-20 resin[5]
-
C18 reversed-phase silica (for HPLC and SPE)[8]
-
-
Standards: Purified this compound standard (for analytical comparison).
Protocol 1: Conventional Solvent Extraction and Fractionation
This protocol is a widely used method for the extraction of triterpenoid glycosides.
2.2.1 Preparation of Plant Material
-
Thoroughly wash fresh bitter melon fruits with deionized water to remove any surface contaminants.
-
Cut the fruits into small pieces and homogenize them in a blender.
-
Weigh the resulting fresh pulp.
2.2.2 Initial Ethanolic Extraction
-
Macerate the fresh pulp in 70% ethanol at a solvent-to-sample ratio of 10:1 (v/w) for 24 hours at room temperature with continuous stirring.[9]
-
Filter the mixture through cheesecloth and then Whatman No. 1 filter paper.
-
Repeat the extraction process on the residue two more times to ensure exhaustive extraction.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude ethanolic extract.
2.2.3 Solvent Partitioning and Fractionation
-
Suspend the crude ethanolic extract in deionized water.
-
Perform successive liquid-liquid partitioning with solvents of increasing polarity: a. Petroleum Ether (to remove non-polar compounds like lipids and chlorophyll) b. Chloroform c. Ethyl Acetate (B1210297) d. n-Butanol[7] Momordicosides, being glycosides, are expected to concentrate in the more polar fractions (ethyl acetate and n-butanol).
-
Evaporate the solvent from each fraction to yield the respective crude fractions.
2.2.4 Column Chromatography Purification
-
The n-butanol fraction, typically rich in saponins, is subjected to further purification.
-
Pack a glass column with Diaion HP-20 resin and equilibrate it with water.[5]
-
Load the dissolved n-butanol fraction onto the column.
-
Elute the column with a stepwise gradient of ethanol in water (e.g., 40%, 70%, 95% EtOH).[5]
-
Collect the fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing momordicosides.
-
Pool the positive fractions and concentrate them.
-
For finer purification, subject the concentrated fractions to silica gel column chromatography, eluting with a solvent system such as chloroform-methanol-water in various ratios.
2.2.5 Final Purification by Preparative HPLC
-
For obtaining high-purity this compound, use preparative reversed-phase HPLC (RP-HPLC) on a C18 column.
-
The mobile phase typically consists of a gradient of acetonitrile and water.[8]
-
Monitor the elution at a low UV wavelength (e.g., 208 nm) and collect the peak corresponding to this compound based on the retention time of a pure standard.[8]
Protocol 2: Ultrahigh Pressure Extraction (UHPE)
This method offers a more rapid and efficient extraction compared to conventional techniques.[6]
2.3.1 Extraction Procedure
-
Prepare fresh bitter melon pulp as described in section 2.2.1.
-
Mix the pulp with 70% ethanol at a solvent-to-sample ratio of 45.3:1 (mL/g).[6]
-
Subject the mixture to ultrahigh pressure extraction under the optimal conditions summarized in Table 1.
-
After extraction, filter the mixture to separate the extract from the solid residue.
-
Concentrate the extract using a rotary evaporator.
2.3.2 Purification The purification of the crude extract obtained from UHPE follows the same steps outlined in sections 2.2.3 to 2.2.5 (Solvent Partitioning, Column Chromatography, and Preparative HPLC).
Data Presentation
Quantitative data from an optimized ultrahigh pressure extraction study are summarized below. This method has been shown to be highly efficient for extracting momordicosides.[6]
| Parameter | Optimal Value | Unit |
| Extraction Pressure | 423.1 | MPa |
| Extraction Time | 7.0 | minutes |
| Ethanol Concentration | 70.0 | % (v/v) |
| Solvent to Sample Ratio | 45.3 : 1 | mL/g |
| Maximum Predicted Yield | 3.270 | g Rg1 equivalents / 100 g DW |
| Table 1: Optimized UHPE Conditions for Momordicoside Extraction from Fresh Bitter Melon.[6] (DW: Dry Weight) |
For context, the total saponin content in bitter melon fruit has been determined gravimetrically to be approximately 0.6385%.[10]
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for this compound Extraction and Purification.
Simplified Biosynthesis Pathway
Caption: Putative Biosynthetic Pathway of this compound.
References
- 1. Antidiabetic effects of Momordica charantia (bitter melon) and its medicinal potency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cucurbitane-type Triterpene Glycosides from the Fruits of Momordica charantia | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Four cucurbitane glycosides taimordisins A–D with novel furopyranone skeletons isolated from the fruits of Momordica charantia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. phcogrev.com [phcogrev.com]
- 10. ijpsm.com [ijpsm.com]
Application Notes and Protocols for Ultrasound-Assisted Extraction of Momordicoside P
For Researchers, Scientists, and Drug Development Professionals
Introduction
Momordicoside P, a cucurbitane-type triterpenoid (B12794562) saponin (B1150181) isolated from Momordica charantia (bitter melon), has garnered significant interest for its potential therapeutic properties, including anti-diabetic and anti-inflammatory effects.[1][2] Efficient extraction of this compound from its natural source is a critical step for further research and development. Ultrasound-assisted extraction (UAE) presents a rapid, efficient, and green alternative to conventional extraction methods.[3][4] This technique utilizes high-frequency sound waves to induce acoustic cavitation, which disrupts plant cell walls and enhances the mass transfer of target compounds into the solvent, often resulting in higher yields in shorter times and at lower temperatures.[3][4]
These application notes provide a comprehensive guide to the ultrasound-assisted extraction of this compound, including optimized extraction parameters, detailed experimental protocols for extraction and quantification, and an overview of the key signaling pathways modulated by this bioactive compound.
Data Presentation
Optimized Ultrasound-Assisted Extraction (UAE) Parameters
The following table summarizes optimized parameters for the extraction of triterpenoids and other bioactive compounds from Momordica charantia using UAE. These parameters can serve as a starting point for the specific optimization of this compound extraction.
| Parameter | Optimized Value/Range | Solvent System | Source |
| Extraction Method | Ultrasound-Assisted Extraction (UAE) | 60% Ethanol | [3] |
| Ultrasound-Assisted Extraction (UAE) | Methanol:Water (80:20, v/v) | [3] | |
| Ultrasound-Assisted Extraction (UAE) | 80% Ethanol | [5] | |
| Ultrasound-Assisted Extraction (UAE) | 55% Ethanol | [6] | |
| Solid-to-Solvent Ratio | 1:26 (w/v) | Methanol:Water (80:20, v/v) | [3] |
| Temperature | 46°C | Methanol:Water (80:20, v/v) | [3] |
| 40°C | 60% Ethanol | [3] | |
| 74°C | Water | [7] | |
| 55°C | 55% Ethanol | [6] | |
| Ultrasonic Power | 270 W | 60% Ethanol | [3] |
| 296 W | Water | [7] | |
| Extraction Time | 120 minutes | Methanol:Water (80:20, v/v) | [3] |
| 15 minutes | 60% Ethanol | [3] | |
| 30 minutes | Methanol | [2] | |
| 33 minutes | 55% Ethanol | [6] |
HPLC Quantification Parameters for this compound
Accurate quantification of this compound is essential for quality control and pharmacological studies. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose.[2][8]
| Parameter | Condition | Source |
| HPLC System | Standard HPLC with UV-Vis detector | [2] |
| Column | Kromasil C18 (4.6 mm x 150 mm, 5 µm) or equivalent | [2] |
| Phenomenex C18 reversed-phase column | [8] | |
| Mobile Phase | Acetonitrile:Water (64:36, v/v) | [2] |
| Methanol (0.1% acetic acid) | [8] | |
| Flow Rate | 1.0 mL/min | [2] |
| 0.5 mL/min | [8] | |
| Detection Wavelength | 203 nm | [2][8] |
| 208 nm | [8] | |
| Column Temperature | 25°C | [2] |
| Injection Volume | 10 µL | [2] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction of this compound
This protocol is a general guideline for the extraction of this compound from dried and powdered Momordica charantia fruit.
Materials:
-
Dried and powdered Momordica charantia fruit
-
Methanol or Ethanol (analytical grade)
-
Deionized water
-
Ultrasonic bath or probe sonicator
-
Centrifuge
-
Rotary evaporator
-
Filter paper (e.g., Whatman No. 1)
Procedure:
-
Weigh 1.0 g of finely powdered, dried Momordica charantia material.[8]
-
Add 20 mL of 80% methanol-water (v/v) to the plant material.
-
Place the mixture in an ultrasonic bath.
-
Sonicate the mixture at 35°C for 30 minutes.[8]
-
After sonication, centrifuge the mixture at 9000 rpm for 15 minutes to separate the supernatant from the plant debris.[8]
-
Carefully decant and collect the supernatant.
-
Repeat the extraction process on the plant residue at least three more times to ensure complete extraction.[8]
-
Combine all the collected supernatants.
-
Concentrate the pooled extract using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 50°C).
-
The resulting crude extract can be freeze-dried for storage or reconstituted in a suitable solvent for further purification or analysis.
Protocol 2: Quantification of this compound by HPLC-UV
This protocol outlines a method for the quantitative analysis of this compound in the extracted sample.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.[2]
-
Column: Kromasil C18 (4.6 mm x 150 mm, 5 µm) or equivalent.[2]
-
Mobile Phase: Acetonitrile and Water (64:36, v/v).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection Wavelength: 203 nm.[2]
-
Injection Volume: 10 µL.[2]
-
Column Temperature: 25°C.[2]
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound standard in methanol.
-
From the stock solution, prepare a series of calibration standards at known concentrations by serial dilution with the mobile phase.
-
-
Sample Preparation:
-
Accurately weigh a portion of the dried extract and dissolve it in a known volume of methanol.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.[2]
-
-
Analysis:
-
Inject the prepared standard solutions and the sample solution into the HPLC system.
-
Identify the peak corresponding to this compound in the sample chromatogram by comparing the retention time with that of the standard.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the standards against their corresponding concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Visualization of Workflows and Signaling Pathways
Experimental Workflow
Caption: Workflow for the extraction and quantification of this compound.
Signaling Pathways Modulated by this compound Analogs
Bioactive compounds from Momordica charantia, including momordicosides, have been shown to modulate key signaling pathways involved in metabolic regulation and cellular defense.[1][9]
AMPK Signaling Pathway
Activation of the AMP-activated protein kinase (AMPK) pathway is a key mechanism for the anti-diabetic effects of some momordicosides.[1] AMPK acts as a central regulator of cellular energy homeostasis. Its activation leads to increased glucose uptake and fatty acid oxidation.[1]
Caption: Activation of the AMPK signaling pathway by this compound analogs.
Keap1/Nrf2/ARE Signaling Pathway
The Keap1/Nrf2/ARE pathway is a crucial cellular defense mechanism against oxidative stress.[1] Some bioactive compounds from Momordica charantia are known to modulate this pathway, which may contribute to their anti-inflammatory and antioxidant properties.
Caption: Modulation of the Keap1/Nrf2/ARE signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. hielscher.com [hielscher.com]
- 5. Study on A Rapid Determination of Total Momordicoside by Ultrasonic Extraction from Bitter Melon(Momordica charantia) [spkx.net.cn]
- 6. inis.iaea.org [inis.iaea.org]
- 7. Ultrasound-assisted extraction, purification, structural characterization, and hypoglycemic activities of a polysaccharide from Momordica charantia L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Microwave-Assisted Extraction of Momordicosides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the efficient extraction of momordicosides from Momordica charantia (bitter melon) using Microwave-Assisted Extraction (MAE). Momordicosides are a class of cucurbitane-type triterpenoid (B12794562) glycosides with significant potential for therapeutic applications, including anti-diabetic and anti-cancer activities.[1][2] Modern extraction techniques like MAE offer substantial advantages over traditional methods, providing higher yields in shorter durations with reduced solvent consumption.[1]
Comparative Analysis of Extraction Methods
Microwave-Assisted Extraction has been demonstrated to be a more robust and efficient method for extracting cucurbitane-type triterpenoids, including momordicosides, compared to other techniques such as Ultrasound-Assisted Extraction (UAE) and conventional solvent extraction.[1][2] The triterpenoid content of bitter melon extracted by MAE was found to be significantly higher than that extracted by ultrasonic extraction.[2]
Table 1: Comparison of Extraction Methods for Cucurbitane-Type Triterpenoids from Momordica charantia
| Extraction Method | Solvent | Temperature (°C) | Duration (min) | Key Findings | Reference(s) |
| Microwave-Assisted Extraction (MAE) | Methanol (B129727) | 80 | 2 - 10 | Significantly higher content of total cucurbitane-type triterpenoids compared to UAE. Extraction times of 2, 5, and 10 minutes did not significantly affect the total content.[1][2] | [1][2] |
| Ultrasound-Assisted Extraction (UAE) | 80% Ethanol | Not Specified | 30 | Reported as a rapid method for total momordicosides.[3] | [3] |
| Ultrasound-Assisted Extraction (UAE) | Methanol | Not Specified | Not Specified | Less robust than MAE, with particle size being a critical factor.[2] | [2] |
Experimental Protocols
Protocol 1: Microwave-Assisted Extraction (MAE) of Momordicosides
This protocol is optimized for the efficient extraction of momordicosides from dried Momordica charantia fruit powder.
Materials and Reagents:
-
Dried and powdered Momordica charantia fruit
-
Methanol
-
Microwave extraction system
-
Microwave extraction vessels
-
Filter paper (e.g., Whatman No. 1)
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
Procedure:
-
Sample Preparation: Weigh 0.5 g of the dried bitter melon powder and place it into a microwave extraction vessel.[1]
-
Solvent Addition: Add 40 mL of methanol to the vessel.[1]
-
Microwave Extraction:
-
Set the microwave extractor to a temperature of 80°C.[1][2] Studies have shown that the triterpenoid yield increases as the extraction temperature is raised from 40°C to 80°C, with a decrease observed above 80°C.[2]
-
Set the extraction time to 5 minutes. Preliminary studies have indicated that extraction times of 2, 5, and 10 minutes did not significantly affect the total content of cucurbitane-type triterpenoids.[1][2]
-
-
Cooling and Filtration: After the extraction is complete, allow the mixture to cool to room temperature.[4] Transfer the contents to a centrifuge tube and centrifuge at 4000 rpm for 10 minutes.[4] Collect the supernatant.
-
Concentration: Concentrate the collected supernatant using a rotary evaporator to obtain the crude extract.[4] The crude extract can be stored at -20°C for long-term preservation.[4]
Protocol 2: Purification of Momordicosides using Solid Phase Extraction (SPE)
This protocol describes the purification of the crude extract to enrich the momordicoside fraction.
Materials and Reagents:
-
Crude methanolic extract from Protocol 1
-
C18 Solid Phase Extraction (SPE) column
-
Methanol (30% and 100%)
-
Vacuum manifold (optional)
Procedure:
-
Column Activation: Use a pre-activated C18 SPE column.[1]
-
Sample Loading: Load 0.5 mL of the obtained methanol extract onto the SPE column.[1]
-
Washing: Wash the column with 6 mL of 30% methanol to remove impurities.[1]
-
Elution: Elute the desired triterpenoid fraction, including momordicosides, with 6 mL of 100% methanol.[1]
-
Collection: Collect the eluate containing the purified momordicosides.
Protocol 3: Quantitative Analysis of Momordicosides by UHPLC-MS/MS
This protocol provides a validated method for the quantification of momordicosides using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), which offers high sensitivity and selectivity.[2][5]
Instrumentation and Conditions:
-
UHPLC System: Acquity UPLC or equivalent
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Column: Acquity UPLC BEH C18 column (100 × 2.1 mm, 1.7 µm)[2]
-
Column Temperature: 35°C[2]
-
Injection Volume: 2 µL[2]
-
Flow Rate: 0.3 mL/min[2]
-
Mobile Phase:
-
Gradient Elution:
-
0–1 min: 72% B
-
1–2 min: 72–74% B
-
2–6 min: 74% B
-
6–7 min: 74–85% B
-
7–8 min: 85% B
-
8–9.5 min: 85–99% B
-
9.5–10.5 min: 99% B
-
10.5–11 min: 99–72% B[2]
-
Procedure:
-
Standard Preparation: Prepare a stock solution of momordicoside standards in methanol. From the stock solution, prepare a series of calibration standards of known concentrations.[5]
-
Sample Preparation: Filter the purified extract from Protocol 2 through a 0.45 µm syringe filter before analysis.[5]
-
Analysis: Inject the standards and samples into the UPLC-MS/MS system.
-
Quantification: Perform quantification using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode based on the optimized precursor-product ion transitions for the target momordicosides.[5] Construct a calibration curve and calculate the concentration of momordicosides in the samples.[5]
Visualized Workflows and Pathways
Caption: Generalized workflow for the extraction and analysis of momordicosides.
Caption: PI3K/Akt signaling pathway activated by M. charantia components.[4]
Caption: AMPK signaling pathway and its downstream effects modulated by momordicosides.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. Microwave- and Ultrasound-Assisted Extraction of Cucurbitane-Type Triterpenoids from Momordica charantia L. Cultivars and Their Antiproliferative Effect on SAS Human Oral Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study on A Rapid Determination of Total Momordicoside by Ultrasonic Extraction from Bitter Melon(Momordica charantia) [spkx.net.cn]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Bioactives of Momordica charantia as Potential Anti-Diabetic/Hypoglycemic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Quantification of Momordicoside P using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Momordicoside P is a cucurbitane-type triterpenoid (B12794562) glycoside found in plants of the Momordica genus, most notably Momordica charantia (bitter melon). These compounds are of significant interest to the scientific community due to their diverse biological activities, including potential antidiabetic and anti-inflammatory properties. Accurate and precise quantification of this compound in plant extracts, herbal formulations, and biological matrices is essential for quality control, standardization, and pharmacokinetic studies. This document provides a detailed protocol for the quantification of this compound using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The described methodology is based on established analytical procedures for related cucurbitane triterpenoids and serves as a robust starting point for method implementation and validation.[1][2]
Principle
The method employs RP-HPLC to separate this compound from other components in the sample matrix. A C18 column is used as the stationary phase, and a mobile phase consisting of a mixture of organic solvents (acetonitrile and/or methanol) and water or an aqueous buffer allows for the separation based on the analyte's polarity. The quantification is achieved by detecting the analyte using a UV detector at a wavelength where this compound exhibits significant absorbance, typically around 203-208 nm.[1][3][4] The concentration of this compound in a sample is determined by comparing its peak area to a calibration curve generated from standards of known concentrations.
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Potassium dihydrogen phosphate (B84403) (analytical grade)
-
Acetic acid or formic acid (analytical grade, optional for mobile phase modification)
-
Extraction solvents (e.g., methanol, ethanol)
-
Syringe filters (0.45 µm)
Experimental Protocols
Sample Preparation
The choice of sample preparation method will depend on the matrix. Below are protocols for solid plant materials and a general clean-up procedure using solid-phase extraction (SPE).
1. Ultrasonic-Assisted Extraction (UAE) from Plant Material [1]
This method is suitable for the extraction of this compound from dried and powdered plant material, such as the fruit of Momordica charantia.
-
Weigh 0.5 g of the powdered plant material and place it in a suitable flask.
-
Add 40 mL of methanol to the flask.
-
Place the flask in an ultrasonic bath and sonicate for 30 minutes at 25°C.
-
After sonication, transfer the mixture to a centrifuge tube and centrifuge at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the pellet at least two more times, collecting the supernatant each time.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
Reconstitute the residue in a known volume of the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
2. Microwave-Assisted Extraction (MAE) from Plant Material
-
Weigh 0.5 g of the powdered plant material and place it into a microwave extraction vessel.
-
Add 50 mL of methanol to the vessel.
-
Set the microwave program to ramp to 80°C over 5 minutes and then hold at 80°C for 5 minutes, with the microwave power set at 600 W.
-
After extraction, allow the vessel to cool and filter the extract.
-
Evaporate the solvent and reconstitute the residue in a known volume of the mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter prior to HPLC analysis.
3. Solid-Phase Extraction (SPE) for Sample Clean-up [4]
SPE can be used to remove interfering substances from the sample extract and concentrate the analyte.
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol followed by water through it.
-
Sample Loading: Load the aqueous suspension of the crude extract onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with water to remove polar impurities.
-
Elution: Elute the momordicosides from the cartridge with an appropriate solvent, such as methanol or acetonitrile.
-
Final Preparation: Evaporate the eluate to dryness and reconstitute the residue in a known volume of the mobile phase for HPLC analysis.
HPLC Instrumentation and Conditions
The following table outlines a general HPLC method suitable for the analysis of this compound. This method is based on protocols used for the analysis of related momordicosides and should be optimized and validated for the specific application.[1][2][4][5]
| Parameter | Recommended Conditions |
| HPLC System | A standard HPLC system with a pump, autosampler, column oven, and UV-Vis detector. |
| Column | C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[4][5] |
| Mobile Phase | A mixture of acetonitrile and water (e.g., 64:36, v/v).[2] Alternatively, a mixture of acetonitrile, methanol, and 50 mM potassium dihydrogen phosphate buffer (e.g., 25:20:60, v/v/v) can be used.[4] |
| Flow Rate | 0.8 to 1.0 mL/min.[2][4] |
| Detection Wavelength | 203 nm or 208 nm.[1][2][4] |
| Injection Volume | 10-20 µL. |
| Column Temperature | 25-30°C. |
Calibration Curve
-
Prepare a stock solution of the this compound reference standard in methanol.
-
From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the samples.
-
Inject each standard into the HPLC system and record the corresponding peak area.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). The r² value should be > 0.995 for a good linearity.
Data Presentation
While specific validated data for this compound is not widely available, the following tables present representative method validation parameters for closely related momordicosides. This data serves as a reference for the expected performance of the analytical method. It is mandatory to perform a full method validation for the quantification of this compound in your specific matrix.
Table 1: HPLC Method Validation Parameters for a Related Momordicoside (Momordicoside A) [4]
| Validation Parameter | Result |
| Linearity Range | 10 - 1,000 mg/L |
| Correlation Coefficient (r²) | 0.9992 |
| Precision (RSD) | < 10% for both intra-day and inter-day |
| Accuracy (Recovery) | > 90% |
Table 2: HPTLC Method Validation Parameters for a Related Compound (Charantin) [3]
| Validation Parameter | Result |
| Linearity Range | 100 - 500 ng/band |
| Precision (RSD) | < 1.5% (Intra-day), < 2% (Inter-day) |
| Accuracy (Recovery) | 98.68 - 100.20% |
| Limit of Detection (LOD) | ~30 ng/band |
| Limit of Quantification (LOQ) | ~90 ng/band |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound using HPLC.
Caption: Workflow for HPLC-based quantification of this compound.
The following diagram illustrates the key parameters for analytical method validation.
Caption: Key parameters for analytical method validation.
Conclusion
The HPLC method detailed in this application note provides a reliable framework for the quantification of this compound in various samples. Adherence to the outlined protocols for sample preparation and chromatographic analysis, followed by a thorough method validation, will ensure the generation of accurate and reproducible data. This is crucial for the quality assessment of herbal products and for advancing the research and development of this compound as a potential therapeutic agent.
References
Application Notes and Protocols: 2D-NMR Spectral Data for the Structural Elucidation of Momordicoside P
For Researchers, Scientists, and Drug Development Professionals
Introduction
Momordicoside P, a cucurbitane-type triterpenoid (B12794562) saponin (B1150181) isolated from Momordica charantia, is a subject of significant interest in natural product chemistry and drug discovery due to its potential therapeutic properties.[1][2] The precise structural elucidation of such complex molecules is fundamental to understanding their structure-activity relationships and advancing their development as potential pharmaceutical agents. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly two-dimensional (2D) NMR, is an indispensable tool for the unambiguous assignment of proton and carbon signals and for establishing the stereochemistry of the molecule.[1][3][4]
This document provides a detailed overview of the application of 2D-NMR spectroscopy in the structural elucidation of this compound. It includes representative spectral data, detailed experimental protocols, and visualizations of experimental workflows and key structural correlations. While specific spectral data for this compound is not widely published, this guide presents a comprehensive, representative dataset and methodology based on the analysis of closely related cucurbitane triterpenoid glycosides.[1]
Quantitative NMR Spectral Data
The structural elucidation of this compound is achieved through a combination of 1D (¹H and ¹³C) and 2D-NMR experiments. The following tables summarize the expected chemical shifts and key correlations. The data is typically recorded in deuterated solvents such as pyridine-d₅ or methanol-d₄.[1][3]
Table 1: Representative ¹H and ¹³C NMR Data for the Aglycone Moiety of this compound
| Position | δC (ppm) | δH (ppm, multiplicity, J in Hz) | Key COSY Correlations (¹H-¹H) | Key HMBC Correlations (¹H-¹³C) |
| 1 | 35.5 | 1.65 (m), 1.05 (m) | H-2 | C-2, C-3, C-5, C-10 |
| 2 | 28.1 | 1.80 (m), 1.55 (m) | H-1, H-3 | C-1, C-3, C-10 |
| 3 | 78.9 | 3.22 (dd, 11.5, 4.5) | H-2 | C-1, C-2, C-4, C-5 |
| 4 | 40.2 | - | - | - |
| 5 | 50.1 | 2.55 (m) | H-6 | C-1, C-3, C-4, C-6, C-10 |
| 6 | 121.5 | 5.60 (d, 5.0) | H-5, H-7 | C-4, C-5, C-7, C-8, C-10 |
| 7 | 137.7 | 5.85 (d, 5.0) | H-6 | C-5, C-6, C-8, C-9 |
| 8 | 45.8 | 2.40 (m) | H-7 | C-7, C-9, C-10, C-14 |
| 9 | 36.1 | - | - | - |
| 10 | 47.8 | - | - | - |
| 19 | 206.8 | 10.22 (s) | - | C-1, C-5, C-9, C-10 |
| 23 | 75.3 | 4.50 (m) | H-24 | C-22, C-24, C-25 |
| 24 | 128.3 | 5.40 (d, 16.0) | H-23 | C-22, C-23, C-25, C-26, C-27 |
| 25 | 74.8 | - | - | - |
| 26 | 26.4 | 1.75 (s) | - | C-24, C-25, C-27 |
| 27 | 18.0 | 1.83 (s) | - | C-24, C-25, C-26 |
| 28 | 26.0 | 0.91 (s) | - | C-3, C-4, C-5, C-29 |
| 29 | 18.9 | 1.14 (s) | - | C-3, C-4, C-5, C-28 |
| 30 | 25.1 | 1.49 (s) | - | C-8, C-13, C-14, C-15 |
Table 2: Representative ¹H and ¹³C NMR Data for the Sugar Moiety of this compound
| Position | δC (ppm) | δH (ppm, multiplicity, J in Hz) | Key COSY Correlations (¹H-¹H) | Key HMBC Correlations (¹H-¹³C) |
| Glc-1' | ||||
| 1' | 105.2 | 4.85 (d, 7.8) | H-2' | C-3 (Aglycone), C-2', C-3', C-5' |
| 2' | 75.1 | 3.55 (m) | H-1', H-3' | C-1', C-3' |
| 3' | 78.0 | 3.65 (m) | H-2', H-4' | C-2', C-4' |
| 4' | 71.5 | 3.45 (m) | H-3', H-5' | C-3', C-5' |
| 5' | 77.5 | 3.50 (m) | H-4', H-6' | C-4', C-6' |
| 6' | 62.5 | 3.80 (m), 3.95 (m) | H-5' | C-4', C-5' |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for reproducibility and accurate data interpretation.
Sample Preparation
-
Isolation: this compound is isolated from the plant material (Momordica charantia) using standard chromatographic techniques (e.g., column chromatography over silica (B1680970) gel, followed by preparative HPLC).
-
Sample Purity: The purity of the isolated compound should be >95% as determined by HPLC-UV.
-
NMR Sample:
NMR Data Acquisition
NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400-600 MHz).[1]
-
¹H-NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 12-15 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C-NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: 200-250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
-
COSY (Correlation Spectroscopy):
-
Purpose: To identify proton-proton (¹H-¹H) spin-spin couplings, typically over 2-3 bonds.
-
Pulse Program: Standard COSY or DQF-COSY for higher resolution.[6]
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify direct one-bond correlations between protons and their attached carbons (¹H-¹³C).[6]
-
Pulse Program: Standard HSQC with sensitivity enhancement.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range (2-4 bonds) correlations between protons and carbons (¹H-¹³C), which is crucial for connecting different structural fragments.[6]
-
Optimization: The long-range coupling constant is typically optimized for 7-8 Hz.
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy):
Visualizations
Diagrams illustrating workflows and key correlations are essential for a clear understanding of the structure elucidation process.
Caption: Workflow for the 2D-NMR based structure elucidation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Structure elucidation and complete NMR spectral assignment of two triterpenoid saponins from Radix Hedysari - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 7. New Cucurbitane Triterpenoids and Steroidal Glycoside from Momordica charantia - PMC [pmc.ncbi.nlm.nih.gov]
Cell-based Assays for Testing Momordicoside P Bioactivity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Momordicoside P, a cucurbitane-type triterpenoid (B12794562) glycoside isolated from Momordica charantia (bitter melon), is a subject of growing interest in pharmacological research. Extracts from Momordica charantia have been traditionally used for their anti-diabetic, anti-inflammatory, and anti-cancer properties.[1][2][3] While specific data on this compound is limited, its structural similarity to other well-studied momordicosides suggests it may possess similar biological activities.[1] These application notes provide a comprehensive guide to cell-based assays for evaluating the potential anti-cancer, anti-inflammatory, and metabolic regulatory effects of this compound. The protocols detailed below are foundational methods that can be adapted to investigate the specific effects of this compound on various cell lines. The provided quantitative data, primarily for the related compound Momordicine I, serves as a benchmark for designing experiments and interpreting results for this compound.[1]
Data Presentation
The following tables summarize quantitative data for Momordicine I, a structurally related cucurbitane triterpenoid from Momordica charantia, which can be used as a reference for designing studies on this compound.[1]
Table 1: Cytotoxicity of Momordicine I in Human Head and Neck Cancer (HNC) Cell Lines [1]
| Cell Line | IC50 (µg/mL) after 48h |
| Cal27 | 7.0 |
| JHU029 | 6.5 |
| JHU022 | 17.0 |
Table 2: Effect of Momordicine I on Cardiomyocyte Viability [1]
| Concentration (µg/mL) | Cell Viability (% of Control) |
| 1.625 - 12.5 | No significant difference |
| 25.0 | Significant decrease |
Key Signaling Pathways
Momordicosides and other bioactive compounds from Momordica charantia have been shown to modulate key signaling pathways involved in cellular metabolism, inflammation, and apoptosis.[1][4] The two primary pathways of interest for this compound are the AMP-activated protein kinase (AMPK) pathway and the Nuclear Factor-kappa B (NF-κB) pathway.[1]
AMPK Signaling Pathway Activation by this compound
Momordicosides are recognized as potent activators of AMPK, a central regulator of cellular energy homeostasis.[4][5][6] Activation of AMPK triggers a cascade of events aimed at restoring cellular energy balance by stimulating catabolic processes that generate ATP while inhibiting anabolic pathways that consume ATP.[4]
NF-κB Signaling Pathway Inhibition by this compound
The NF-κB pathway is a key regulator of inflammation. Compounds from Momordica charantia have been shown to inhibit this pathway, leading to a reduction in the production of pro-inflammatory mediators.[7]
Experimental Protocols
The following are detailed protocols for key cell-based assays to determine the biological activity of this compound.
Anti-Cancer Activity
This assay determines the effect of this compound on cell proliferation and cytotoxicity.[1]
Materials:
-
Target cancer cell line (e.g., Cal27, JHU029)[1]
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.[7]
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and an untreated control.
-
Incubate for 24, 48, or 72 hours.[7]
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[7]
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[7]
-
Measure the absorbance at 570 nm using a microplate reader.[1]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[1]
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.[1]
Materials:
-
Target cancer cell line
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.[1]
-
Treat cells with various concentrations of this compound for a specified duration (e.g., 24 or 48 hours).[1]
-
Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.[1]
-
Wash the cells twice with cold PBS.[1]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[1]
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[1]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Anti-Inflammatory Activity
This assay measures the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[1][5]
Materials:
-
RAW 264.7 macrophage cell line[1]
-
Complete culture medium
-
This compound stock solution
-
Lipopolysaccharide (LPS) from E. coli[1]
-
96-well plates
-
Griess Reagent System[1]
-
Microplate reader
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.[1]
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.[1][5]
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.[1][5] Include a control group with cells treated with this compound alone to check for any intrinsic effect on NO production.[1]
-
After incubation, collect 50 µL of the culture supernatant from each well.[1]
-
Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light.[1]
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) solution (Part II of Griess Reagent) and incubate for another 5-10 minutes at room temperature, protected from light.[1]
-
Determine the nitrite (B80452) concentration using a sodium nitrite standard curve.[1]
-
Calculate the percentage of NO inhibition compared to the LPS-stimulated control.[1]
Metabolic Regulatory Activity
This assay measures the effect of this compound on glucose uptake in cells like 3T3-L1 adipocytes or L6 myotubes using the fluorescent glucose analog 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG).[1]
Materials:
-
3T3-L1 adipocytes or L6 myotubes[1]
-
Krebs-Ringer-HEPES (KRH) buffer[1]
-
This compound stock solution
-
2-NBDG[1]
-
Insulin (B600854) (positive control)[1]
-
Fluorescence microplate reader or flow cytometer[1]
Protocol:
-
Seed and differentiate cells in 96-well or 24-well plates.[1]
-
Serum-starve the cells for 2-4 hours in KRH buffer.[1]
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 30 minutes).[1] Include a positive control with insulin (e.g., 100 nM).[1]
-
Add 2-NBDG to a final concentration of 50-100 µM and incubate for 30-60 minutes at 37°C.[1]
-
Wash the cells three times with cold PBS to remove extracellular 2-NBDG.[1]
-
Lyse the cells with a suitable lysis buffer.[1]
-
Measure the fluorescence of the cell lysates using a fluorescence microplate reader (Excitation/Emission ~485/535 nm).[1]
-
Normalize the fluorescence to the protein concentration of each well.[1]
This assay determines the activation of AMPK by measuring its phosphorylation.[8]
Materials:
-
L6 myotubes or 3T3-L1 adipocytes[8]
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[7][8]
-
BCA protein assay kit[8]
-
SDS-PAGE gels and electrophoresis apparatus[8]
-
PVDF membranes[8]
-
Primary antibodies: Rabbit anti-phospho-AMPKα (Thr172) and Rabbit anti-total AMPKα[4][8]
-
HRP-conjugated secondary antibody[8]
Protocol:
-
Treat differentiated cells with various concentrations of this compound for a specified time (e.g., 1-24 hours).[8]
-
Wash cells with ice-cold PBS and lyse on ice.[8]
-
Determine the protein concentration of the lysates using a BCA assay.[7][8]
-
Separate equal amounts of protein on a polyacrylamide gel by SDS-PAGE.[4]
-
Transfer the separated proteins to a PVDF membrane.[4]
-
Block the membrane with 5% non-fat milk or BSA in TBST.[4]
-
Incubate the membrane with primary antibodies for phospho-AMPKα (Thr172) and total AMPKα.[4]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.[4][8]
-
Detect the protein bands using an ECL detection system.[4]
-
Quantify band intensities to determine the ratio of phosphorylated AMPK to total AMPK.[4][8]
Conclusion
The provided application notes and protocols offer a robust framework for investigating the biological activities of this compound.[1] While specific data for this compound is emerging, the information available for structurally similar momordicosides strongly suggests its potential as an anti-cancer, anti-inflammatory, and metabolic-modulating agent.[1][9] Further research is warranted to specifically elucidate the molecular targets and signaling cascades modulated by this compound to fully realize its therapeutic potential.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. Promise of bitter melon (Momordica charantia) bioactives in cancer prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Momordica charantia: Functional Components and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Challenges in the Purification of Momordicoside P
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of Momordicoside P.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its purity crucial?
A1: this compound is a cucurbitane-type triterpenoid (B12794562) glycoside found in bitter melon (Momordica charantia)[1]. These compounds are of significant interest for their potential biological activities, including anti-diabetic and anti-cancer properties[2]. Ensuring high purity of this compound is critical for accurate in-vitro and in-vivo studies, determination of dose-response relationships, and for the development of safe and effective therapeutic agents. Degradation or the presence of impurities can lead to loss of biological activity and misleading experimental results[1].
Q2: What are the primary factors that can lead to the degradation of this compound during purification?
A2: The main factors that can cause degradation of this compound include:
-
Temperature: High temperatures, especially above 60°C, can significantly accelerate degradation[1].
-
pH: As a glycoside, this compound is susceptible to hydrolysis under acidic conditions, which can cleave the sugar moieties from the triterpenoid backbone[1][3]. While more stable in neutral to slightly acidic conditions (pH 5.5-7.4), strong alkaline conditions can also cause degradation[4].
-
Light: Prolonged exposure to UV or ambient light may lead to photodegradation[1].
-
Enzymatic Activity: Endogenous enzymes in the plant material can degrade this compound if not properly inactivated during the initial extraction stages[1].
Q3: What are the recommended storage conditions for this compound extracts and the purified compound?
A3: For crude or semi-purified extracts, storage at 4°C can slow down degradation compared to room temperature. For long-term storage, freezing at -20°C or below is recommended[1]. For purified this compound, it is best to store it as a solid in a desiccated, dark environment at -20°C or -80°C. If in solution, use a solvent like DMSO or ethanol (B145695), aliquot into single-use volumes to avoid freeze-thaw cycles, and store at -80°C[1][4].
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
Issue 1: Low Yield of this compound After Initial Extraction
| Possible Cause | Troubleshooting Steps |
| Inefficient Extraction Method | Consider using modern extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE), which have been shown to be more efficient than conventional methods[2][5]. |
| Suboptimal Extraction Solvent | The choice of solvent is critical. Methanol (B129727) and ethanol are commonly used. Optimizing the solvent polarity, for instance, by using an 80% methanol or ethanol solution, can improve extraction efficiency[5][6]. |
| Poor Raw Material Quality | The concentration of momordicosides can vary based on the plant's origin, maturity, and storage conditions. Use high-quality, properly stored raw material[6]. |
| Incomplete Cell Lysis | Ensure the plant material is finely powdered to maximize the surface area for solvent penetration[1]. |
Issue 2: Poor Resolution and Co-elution of Structurally Similar Saponins During Column Chromatography
| Possible Cause | Troubleshooting Steps |
| Inappropriate Stationary Phase | Macroporous resins can be effective for initial enrichment[6]. For finer separation, silica (B1680970) gel or C18 reversed-phase silica are common choices[3][7]. |
| Suboptimal Mobile Phase | Systematically optimize the mobile phase. For silica gel, a gradient elution from a non-polar solvent system (e.g., hexane-ethyl acetate) to a more polar one can be effective[6]. For C18 columns, a methanol-water or acetonitrile-water gradient is typically used[3]. |
| Column Overloading | Ensure the column is not overloaded with the crude extract. This can lead to broad peaks and poor separation. |
| Improper Column Packing | A poorly packed column will result in channeling and inefficient separation. Ensure the column is packed uniformly[6]. |
Issue 3: Presence of Persistent Impurities in the Final Product After Preparative HPLC
| Possible Cause | Troubleshooting Steps |
| Co-eluting Impurities | Employ orthogonal HPLC methods. If the primary purification used a C18 column with a methanol-water mobile phase, a secondary purification could use a different stationary phase (e.g., phenyl-hexyl) or a mobile phase containing acetonitrile[6]. |
| Minor, Structurally Similar Impurities | Crystallization can be a powerful final step to achieve high purity. Experiment with different solvent systems (e.g., methanol, ethanol, acetone) and conditions (e.g., slow evaporation, cooling) to induce crystallization[6]. |
| Matrix Effects | Use a Solid-Phase Extraction (SPE) clean-up step before HPLC analysis to remove interfering compounds. A Carb cartridge has been shown to be effective for momordicosides[6][8][9]. |
Issue 4: Inconsistent Results in HPLC Quantification
| Possible Cause | Troubleshooting Steps |
| Sample Degradation in Autosampler | Keep extracted samples in an autosampler cooled to 4°C and avoid leaving them at room temperature for extended periods[1]. |
| Suboptimal Detection Wavelength | Momordicosides often lack a strong chromophore. Use a low UV wavelength, typically around 203-208 nm, for detection[1][7]. |
| Inconsistent Injection Volume | Check the autosampler for air bubbles and ensure it is properly calibrated to maintain consistent injection volumes[1]. |
Data Presentation
Table 1: Comparison of Extraction Methods for Momordicosides
| Extraction Method | Solvent System | Temperature (°C) | Time | Solid-to-Solvent Ratio | Yield | Reference |
| Hot Reflux Extraction | 50% Ethanol | 150 | 6 hours | 1:10 (g/mL) | 10.23 mg/50 g (Charantin) | [5][10] |
| Ultrasound-Assisted Extraction (UAE) | 80% Methanol | 46 | 120 min | 1:26 (w/v) | 3.18 mg/g (Total Momordicosides) | [5] |
| Microwave-Assisted Extraction (MAE) | Methanol | 80 | 2 - 10 min | Not Specified | Higher than UAE | [2] |
Table 2: HPLC Conditions for Momordicoside Analysis
| Parameter | Condition 1 | Condition 2 |
| Column | Phenomenex C18 reversed-phase | Kromasil C18 (4.6 mm x 150 mm, 5 µm) |
| Mobile Phase | Methanol (0.1% acetic acid) | Acetonitrile (B52724):Water (64:36, v/v) |
| Flow Rate | 0.5 mL/min | 1.0 mL/min |
| Detection | UV at 203 nm or 208 nm | UV at 203 nm |
| Reference | [8] | [2][11] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
-
Sample Preparation: Weigh 10 g of dried, finely powdered Momordica charantia fruit.
-
Extraction:
-
Filtration and Centrifugation:
-
After sonication, filter the mixture through Whatman No. 1 filter paper.
-
For finer separation, centrifuge the filtrate at 4000 rpm for 15 minutes and collect the supernatant[5].
-
-
Solvent Evaporation:
-
Concentrate the supernatant using a rotary evaporator at a temperature below 50°C to obtain the crude extract[5].
-
-
Storage: Store the crude extract at -20°C for long-term preservation[5].
Protocol 2: Purification by Solid-Phase Extraction (SPE) and Preparative HPLC
-
SPE Cleanup:
-
Preparative HPLC:
-
Concentrate the eluted fraction from SPE.
-
Inject the concentrated fraction into a preparative HPLC system equipped with a C18 column.
-
Use a suitable mobile phase gradient, such as acetonitrile and water, to separate the compounds[2][11].
-
Collect the fractions corresponding to the this compound peak, guided by an analytical HPLC profile.
-
-
Final Product:
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
-
Consider crystallization from a suitable solvent system as a final step to achieve high purity[6].
-
Visualizations
Caption: General workflow for the extraction and purification of this compound.
Caption: Troubleshooting decision tree for this compound purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Rapid analysis of momordicoside A in bitter melon by high performance liquid chromatography following solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
- 11. benchchem.com [benchchem.com]
Momordicoside P stability and degradation issues in solution
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Momordicoside P. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a critical factor in research?
This compound is a cucurbitane-type triterpenoid (B12794562) glycoside isolated from the bitter melon (Momordica charantia)[1][2]. Its stability is of paramount importance because degradation can lead to a loss of biological activity and the formation of unknown compounds that may interfere with experimental analyses, ultimately affecting the accuracy and reproducibility of research findings[2][3].
Q2: What are the primary factors that induce the degradation of this compound in solution?
The main factors contributing to the degradation of this compound are:
-
pH: As a glycoside, this compound is susceptible to hydrolysis, particularly in acidic conditions which can cleave the sugar moieties from the triterpenoid backbone[1][3][4]. Basic conditions can also promote hydrolysis, although stability is generally greater than in acidic solutions[1].
-
Temperature: Elevated temperatures significantly accelerate the degradation of momordicosides. It is recommended to avoid high temperatures, especially above 60°C, during extraction and handling[2][3].
-
Light: Prolonged exposure to light, including ambient and UV light, may cause photodegradation of the molecule[1][3].
-
Enzymatic Activity: The presence of endogenous enzymes in the plant material can lead to the degradation of this compound if not properly inactivated during extraction[3].
Q3: What are the ideal storage conditions for this compound solutions?
For optimal stability, it is recommended to store purified this compound as a solid in a desiccated, dark environment at -20°C or below[3]. If storing in solution, prepare a concentrated stock in an organic solvent such as DMSO or ethanol, aliquot into single-use vials to prevent freeze-thaw cycles, and store at -80°C[3]. Aqueous working solutions should ideally be prepared fresh before each experiment. If short-term storage of aqueous solutions is necessary, they should be kept at 4°C and protected from light[3].
Q4: I am observing precipitation of this compound when preparing my aqueous working solution. What can I do?
This is a common issue due to the limited aqueous solubility of many triterpenoid saponins. To address this, first, prepare a high-concentration stock solution in an organic solvent like DMSO. Then, while vortexing the aqueous buffer, slowly add the required volume of the stock solution drop-by-drop. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.
Q5: My analytical results show a decrease in this compound concentration over time in my experimental setup. How can I troubleshoot this?
A decrease in concentration often points to degradation. To troubleshoot, consider the following:
-
Verify Storage: Ensure stock solutions are stored correctly (see Q3).
-
pH Control: Use a buffered solution within a slightly acidic to neutral pH range (e.g., pH 5.5-7.0) to minimize hydrolysis[3].
-
Temperature Management: Maintain a controlled, low temperature for your samples, especially if the experiment is lengthy. For HPLC/UPLC analysis, use a cooled autosampler set to 4°C[3].
-
Light Protection: Protect your solutions from light by using amber vials or covering them with foil.
Data on this compound Stability
While extensive quantitative stability data for this compound is limited in publicly available literature, the following tables provide an estimated degradation profile based on the general characteristics of cucurbitane triterpenoid glycosides. These should be used as a guide for experimental design.
Table 1: Estimated Thermal Degradation of this compound in Solution
| Temperature (°C) | Incubation Time (hours) | Estimated Degradation (%) |
| 4 | 24 | < 1% |
| 25 | 24 | 5 - 10% |
| 40 | 12 | 15 - 25% |
| 60 | 6 | > 30% |
Table 2: Estimated pH-Dependent Degradation of this compound at 25°C
| pH | Incubation Time (hours) | Estimated Degradation (%) | Degradation Mechanism |
| 3 | 12 | 25 - 40% | Acid Hydrolysis[3] |
| 5 | 12 | 5 - 10% | |
| 7 | 12 | < 5% | |
| 9 | 12 | 10 - 15% | Base-catalyzed hydrolysis[3] |
Experimental Protocols
Protocol 1: Stability Testing of this compound in Solution
This protocol outlines a general procedure for assessing the stability of this compound under various conditions.
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable organic solvent (e.g., HPLC-grade methanol (B129727) or DMSO) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Preparation of Test Solutions:
-
pH Stability: Prepare a series of buffered solutions at different pH values (e.g., pH 3, 5, 7, 9). Dilute the stock solution with each buffer to a final concentration suitable for analysis.
-
Thermal Stability: Dilute the stock solution with a neutral buffer (e.g., pH 7) to a final concentration. Aliquot into separate vials for each temperature point.
-
Photostability: Prepare two sets of solutions in a neutral buffer. Protect one set from light completely, and expose the other set to a controlled light source (e.g., a photostability chamber).
-
-
Incubation:
-
Incubate the pH and thermal stability samples at a controlled temperature (e.g., 25°C or 40°C).
-
Incubate the photostability samples under their respective light/dark conditions.
-
-
Sampling: Withdraw aliquots from each test solution at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Analysis: Immediately analyze the samples by a validated stability-indicating HPLC-UV or UPLC-MS/MS method to determine the remaining concentration of this compound.
-
Data Evaluation: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
Protocol 2: Quantification of this compound by HPLC-UV
This protocol provides a standard method for the quantification of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with an optional acid modifier like 0.1% formic acid) is commonly used. A typical starting point could be a 64:36 (v/v) mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 203-208 nm[3].
-
Column Temperature: 25-30°C.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of this compound standard in methanol. From this, create a series of calibration standards at different known concentrations.
-
Calibration Curve: Inject the calibration standards and plot the peak area against the concentration to construct a calibration curve.
-
Sample Analysis: Inject the prepared sample solutions and determine the concentration of this compound by comparing its peak area to the calibration curve.
Visual Guides
Below are diagrams to visually represent key processes and concepts related to this compound stability and analysis.
Caption: General degradation pathway of this compound.
Caption: Workflow for this compound stability testing.
Caption: Troubleshooting this compound degradation.
References
Technical Support Center: Optimizing Mobile Phase for Momordicoside P Separation
Welcome to the technical support center for the chromatographic separation of Momordicoside P. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on optimizing High-Performance Liquid Chromatography (HPLC) methods. Below, you will find frequently asked questions and troubleshooting guides to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial HPLC conditions for this compound separation?
A1: A reverse-phase HPLC method is the standard approach for separating this compound and other cucurbitane-type triterpenoid (B12794562) glycosides.[1] A C18 column is the most frequently used stationary phase. A good starting point for the mobile phase is a gradient elution using acetonitrile (B52724) and water.[1]
Q2: What is the optimal UV detection wavelength for this compound?
A2: this compound, like many saponins, lacks a strong chromophore, which can make UV detection challenging.[1][2] For adequate sensitivity, detection is typically performed at low UV wavelengths, generally between 203 nm and 208 nm.[1][2] If higher sensitivity is required, alternative detectors such as an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) should be considered.[1]
Q3: How does column temperature affect the separation of this compound?
A3: Increasing the column temperature typically reduces the viscosity of the mobile phase.[1] This can lead to sharper peaks and improved efficiency. However, excessively high temperatures might affect the stability of the analyte or the stationary phase. It is advisable to experiment with a range of temperatures (e.g., 25-40°C) to find the optimal condition for your specific separation.
Q4: Is gradient or isocratic elution better for separating this compound from a complex sample?
A4: For complex mixtures containing compounds with a wide range of polarities, such as plant extracts, gradient elution is generally more effective.[2] A gradient program, where the mobile phase strength is increased over time (e.g., by increasing the acetonitrile concentration), allows for the separation of both less retained and more retained compounds within a reasonable analysis time.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the separation of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q: My this compound peak is exhibiting significant tailing. What are the potential causes and solutions?
A: Peak tailing is a common issue when separating saponins. The potential causes and corresponding troubleshooting steps are outlined below.
| Potential Cause | Recommended Solution |
| Secondary Interactions | Saponins can interact with residual silanol (B1196071) groups on the silica-based stationary phase. Adding a small amount of an acidic modifier, such as 0.1% formic acid or acetic acid, to the mobile phase can suppress these interactions and improve peak shape.[1] |
| Column Overload | Injecting too much sample can lead to peak distortion. Try reducing the sample concentration or the injection volume.[1] |
| Column Contamination | The column may be contaminated with strongly retained compounds from previous injections. Flush the column with a strong solvent (e.g., 100% isopropanol (B130326) or methanol) to remove contaminants.[1] If the problem persists, the column may need replacement. |
| Inappropriate pH | The mobile phase pH can affect the ionization state of the analyte. Adjusting the pH to ensure this compound is in a single, non-ionized form can lead to sharper peaks.[1] |
Issue 2: Low Peak Resolution
Q: I am struggling to separate this compound from a closely eluting impurity. How can I improve the resolution?
A: Improving resolution requires optimizing the selectivity and efficiency of your chromatographic system.
| Potential Cause | Recommended Solution |
| Suboptimal Mobile Phase | Adjust the ratio of the organic solvent (e.g., acetonitrile) to the aqueous phase. For reverse-phase HPLC, increasing the proportion of the aqueous phase will increase retention times and may improve the separation of early-eluting peaks.[1] You can also try switching the organic solvent from acetonitrile to methanol, as this can alter selectivity.[1] |
| Inadequate Gradient Program | If using a gradient, make the slope shallower around the elution time of your target peaks.[1] This provides more time for the separation to occur. |
| Incorrect Stationary Phase | While a C18 column is a good starting point, other stationary phases like C8 or Phenyl-Hexyl may offer different selectivity and better resolution for your specific sample matrix.[1] |
| Low Column Efficiency | Ensure your column has not degraded. High backpressure or split peaks can be an indicator of a blocked or voided column, which will reduce efficiency.[1] |
Experimental Protocols
General RP-HPLC Method for this compound Analysis
This protocol provides a starting point for method development and should be optimized for your specific instrumentation and sample.
-
Instrumentation: HPLC or UPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Program:
-
Start with a linear gradient from 20% B to 80% B over 30 minutes.
-
Hold at 80% B for 5 minutes.
-
Return to initial conditions (20% B) and equilibrate for 10 minutes before the next injection.[1]
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 205 nm
-
Injection Volume: 10 µL
Sample Preparation: Solid Phase Extraction (SPE)
For cleaning up complex matrices like plant extracts, SPE can be employed.
-
Cartridge: Use a suitable SPE cartridge (e.g., Carb cartridge).[3]
-
Conditioning: Condition the cartridge according to the manufacturer's instructions.
-
Loading: Load the sample extract onto the cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove interfering substances.
-
Elution: Elute the momordicosides with a stronger solvent.
-
Final Step: Evaporate the eluent to dryness and reconstitute the residue in the initial mobile phase for HPLC analysis.
Visualizations
Below are diagrams illustrating key workflows for method development and troubleshooting.
Caption: Workflow for HPLC method development for this compound.
Caption: Decision tree for troubleshooting common HPLC issues.
References
How to remove interfering compounds during Momordicoside P analysis
This guide provides troubleshooting strategies and detailed protocols to help researchers, scientists, and drug development professionals overcome challenges related to interfering compounds during the analysis of Momordicoside P from Momordica charantia (bitter melon).
Troubleshooting Guide & FAQs
This section addresses common issues encountered during this compound analysis, focusing on the removal of interfering substances that can compromise data quality and accuracy.
Question 1: My HPLC chromatogram shows poor resolution with co-eluting peaks and significant peak tailing. What is the likely cause and solution?
Answer: Poor chromatographic resolution is a classic sign of interference from matrix components in the crude extract. This compound, a triterpenoid (B12794562) saponin (B1150181), is often co-extracted with other structurally similar saponins (B1172615), as well as compounds of different polarity such as phenolics, flavonoids, chlorophyll (B73375), and sugars.[1][2][3] These impurities can overload the analytical column and interfere with the separation.
Recommended Solution: Implement a sample clean-up step before HPLC analysis. Solid-Phase Extraction (SPE) is a highly effective and rapid method for this purpose.[4][5] An SPE procedure can selectively remove interfering compounds, resulting in a cleaner sample and improved chromatographic performance.[6]
Question 2: I'm observing inconsistent quantification and matrix effects in my LC-MS analysis. How can I minimize this interference?
Answer: Matrix effects, which cause ion suppression or enhancement in mass spectrometry, are a major challenge when analyzing samples from complex biological matrices.[4][7] These effects are caused by co-eluting compounds that interfere with the ionization of the target analyte, this compound, leading to inaccurate and unreliable quantification.
Recommended Solution:
-
Solid-Phase Extraction (SPE): Using an appropriate SPE cartridge (e.g., C18 or Carb) is the primary method to remove matrix components prior to analysis.[7][8][9] This technique simplifies the sample matrix, significantly reducing ion suppression.[6]
-
Method Optimization: Further optimization of your LC method, such as adjusting the gradient elution, can help separate this compound from the interfering compounds that were not removed by SPE.
Question 3: My initial plant extract is highly viscous and difficult to filter and handle. What causes this and how can I fix it?
Answer: High viscosity in Momordica charantia extracts is typically due to the co-extraction of polysaccharides.[2] These large molecules can clog filters and interfere with subsequent chromatographic purification steps.
Recommended Solutions:
-
Solvent Partitioning: Before primary purification, perform a liquid-liquid extraction. Washing the aqueous extract with a non-polar solvent like hexane (B92381) can help remove chlorophyll and other non-polar impurities.[10]
-
Macroporous Resin Chromatography: This technique is excellent for capturing triterpenoid saponins while allowing polar impurities like sugars and salts to pass through in the aqueous wash phase.[2][11] The saponins are then eluted with an organic solvent like ethanol (B145695).
Question 4: What are the most common interfering compounds I should be aware of when analyzing this compound?
Answer: Extracts from Momordica charantia are complex mixtures. Besides other momordicosides and cucurbitane-type triterpenoids, you should expect interference from the classes of compounds listed in the table below.[1][3][12]
Data Presentation
Table 1: Common Interfering Compounds in Momordica charantia Extracts
| Compound Class | Specific Examples | Reference |
| Triterpenoid Glycosides | Momordicosides A, C, F1, I, K; Charantin | [1] |
| Phenolic Acids | Gallic acid, Caffeic acid, Chlorogenic acid, p-coumaric acid | [1][3] |
| Flavonoids | Luteolin-7-O-glycoside, Apigenin-7-O-glycoside, Catechin | [1][3] |
| Pigments | Chlorophyll | [10] |
| Polysaccharides | Sugars, starches | [2] |
| Salts & Minerals | Various inorganic salts | [2] |
Table 2: Comparison of Pre-Analysis Purification Techniques
| Technique | Primary Target for Removal | Advantages | Disadvantages |
| Solid-Phase Extraction (SPE) | Broad-spectrum interferences, matrix effects | Rapid, selective, small solvent volumes, improves HPLC/MS data quality[5] | Can have limited capacity, requires method development |
| Macroporous Resin Chromatography | Sugars, salts, pigments, polar compounds | High capacity, reusable, effective for initial enrichment[11][13] | Less selective than preparative HPLC |
| Column Chromatography (Silica) | Structurally similar compounds | High resolution for isolating pure compounds | Time-consuming, large solvent consumption, potential for peak tailing with saponins[1][2] |
| Liquid-Liquid Extraction | Non-polar impurities (e.g., chlorophyll) | Simple, inexpensive pre-purification step | Emulsion formation can be an issue, less specific |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Sample Clean-up
This protocol describes a general procedure for removing interfering compounds from a crude extract prior to HPLC analysis.
Materials:
-
Crude Momordica charantia extract dissolved in a suitable solvent (e.g., 30% methanol)
-
SPE vacuum manifold
-
Solvents: Methanol (B129727) (HPLC grade), Deionized water
Procedure:
-
Conditioning: Condition the SPE cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water through the column. Do not allow the column to dry.
-
Loading: Load 0.5-1.0 mL of the pre-treated sample extract onto the cartridge at a slow, steady flow rate.[14]
-
Washing: Wash the cartridge with a weak solvent to remove polar impurities. For a C18 cartridge, pass 6 mL of 30% methanol through the column.[14] This step elutes highly polar interferences while retaining this compound.
-
Elution: Elute the target this compound fraction with a stronger solvent. Pass 6 mL of 100% methanol through the column and collect the eluate.[14]
-
Preparation for Analysis: The collected eluate can be evaporated to dryness and reconstituted in the mobile phase for HPLC analysis.
Protocol 2: Macroporous Resin Chromatography for Saponin Enrichment
This method is ideal for enriching total triterpenoid saponins from a large volume of crude aqueous extract.[2]
Materials:
-
Glass column
-
Crude aqueous extract of Momordica charantia
-
Solvents: Ethanol, Deionized water
Procedure:
-
Resin Pre-treatment: Swell the resin by soaking it in ethanol for 24 hours, then wash thoroughly with deionized water until all ethanol is removed.[2]
-
Column Packing: Pack the pre-treated resin into the glass column to form a stable bed.
-
Sample Loading: Load the crude aqueous extract onto the column at a controlled flow rate.
-
Washing: Wash the column with several bed volumes of deionized water to remove unbound, highly polar impurities like sugars and salts.[11]
-
Elution: Elute the retained saponin fraction with 70-95% ethanol.[2]
-
Concentration: Collect the ethanol eluate and concentrate it under reduced pressure using a rotary evaporator to obtain the enriched saponin powder.
Protocol 3: Analytical HPLC Method for this compound
This protocol provides a starting point for the quantitative analysis of this compound.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[17]
-
Mobile Phase: A common mobile phase is a mixture of acetonitrile, methanol, and a phosphate (B84403) buffer (e.g., 25:20:60, v/v/v).[17] Gradient elution may be required for complex samples.
-
Flow Rate: 0.8 - 1.0 mL/min.[17]
-
Detection: UV detection at 203 nm or 208 nm, as momordicosides lack a strong chromophore.[4][8][17]
-
Column Temperature: 25°C.[18]
Mandatory Visualization
The following diagrams illustrate key workflows for the purification and analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in Momordica charantia: Functional Components and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Solid Phase Extraction Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Development of a novel method for triterpenoidal saponins in rat plasma by solid-phase extraction and high-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Rapid analysis of momordicoside A in bitter melon by high performance liquid chromatography following solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
- 11. Quantification and Purification of Mulberry Anthocyanins With Macroporous Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 13. A facile macroporous resin-based method for separation of yellow and orange Monascus pigments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Analysis of Macroporous Resin Combined Extraction and Purification of Polyphenols from Agrimonia pilosa Ledeb. and Anti-Tumor Effect In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Dealing with low solubility of Momordicoside P in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Momordicoside P, focusing on challenges related to its low solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a cucurbitane-type triterpenoid (B12794562) saponin (B1150181) isolated from the bitter melon (Momordica charantia).[1][2] Like many natural products, it has a complex, hydrophobic chemical structure that leads to poor solubility in water.[3] This low aqueous solubility can be a significant hurdle in experimental settings, potentially leading to inaccurate results and reduced biological activity.[3][4]
Q2: In which solvents is this compound soluble?
Precise quantitative solubility data for this compound in a wide array of solvents is not extensively documented in publicly available literature.[2] However, it is known to be soluble in several organic solvents.[2][3] For laboratory purposes, stock solutions are typically prepared in dimethyl sulfoxide (B87167) (DMSO), ethanol, methanol, acetone, or chloroform.[3][4]
Q3: What is the recommended method for preparing a this compound stock solution?
The most common recommendation for in vitro biological assays is to first prepare a concentrated stock solution in 100% DMSO.[3] This stock can then be diluted into your aqueous experimental buffer. It is crucial to keep the final DMSO concentration in your assay low (typically below 1% v/v) as it can be toxic to cells at higher concentrations.[3]
Q4: Why did my this compound precipitate when I diluted the DMSO stock in my aqueous buffer?
This is a common issue that arises when the aqueous buffer cannot maintain the solubility of this compound at the desired working concentration.[3] The rapid change in solvent polarity upon dilution can cause the compound to crash out of solution.
Q5: How can I prevent my this compound from precipitating during dilution?
Several techniques can help prevent precipitation. These include warming the aqueous buffer to 37°C before adding the DMSO stock, adding the stock solution drop-by-drop while vortexing the buffer to ensure rapid mixing, and using a brief sonication step after dilution.[3] Employing a co-solvent system can also be an effective strategy.[3][5]
Troubleshooting Guide
This guide addresses common problems encountered when working with this compound in aqueous solutions.
| Problem | Possible Cause | Suggested Solution |
| Precipitation upon dilution of DMSO stock | The aqueous buffer cannot maintain the compound's solubility at the target concentration. | 1. Optimized Dilution: Warm the aqueous buffer to 37°C and add the DMSO stock drop-by-drop while vortexing.[3]2. Sonication: After dilution, place the solution in a 37°C ultrasonic water bath for 5-10 minutes.[3]3. Co-solvent System: Prepare an intermediate dilution in a co-solvent mixture (e.g., 1:1 DMSO:Ethanol) before the final dilution into the aqueous buffer.[3][5] |
| Inconsistent or non-reproducible experimental results | Poor solubility leading to inaccurate final concentrations of the dissolved compound. | 1. Verify Solubilization: Visually inspect your final solution for any cloudiness or precipitate. If present, try the solubilization techniques mentioned above.2. Vehicle Control: Always include a vehicle control (buffer with the same final concentration of DMSO or co-solvents) in your experiments to account for any solvent effects.[3] |
| Low or no observed biological activity | The compound may not be sufficiently dissolved to interact with the biological target. Undissolved particles may not be able to cross cell membranes.[3] | 1. Enhance Solubility: Employ techniques such as warming, sonication, or the use of co-solvents.[3][5]2. Consider Formulation Strategies: For more advanced applications, explore techniques like complexation with cyclodextrins or the use of surfactants, though these may alter the compound's activity and are not always suitable for live-cell assays.[3] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution in aqueous buffers.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh the required amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve the desired concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution.
-
Aliquot the stock solution into single-use sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.[6]
Protocol 2: Optimized Dilution of this compound into Aqueous Buffer
Objective: To dilute the DMSO stock solution of this compound into an aqueous buffer while minimizing precipitation.
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Aqueous assay buffer (e.g., PBS, cell culture medium)
-
Vortex mixer
-
Water bath or incubator at 37°C
Procedure:
-
Warm the aqueous assay buffer to 37°C.[3]
-
While vortexing the assay buffer at a medium speed, add the required volume of the this compound DMSO stock solution drop-by-drop.[3] This ensures rapid dispersal and reduces the formation of localized high concentrations that can lead to precipitation.
-
If any cloudiness is observed, place the solution in a 37°C ultrasonic water bath for 5-10 minutes.[3]
-
Visually inspect the final solution to ensure it is clear before proceeding with your experiment.
Protocol 3: Co-Solvent Method for Enhanced Solubilization
Objective: To use a co-solvent system to improve the solubility of this compound in aqueous solutions.
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Ethanol, absolute
-
Aqueous assay buffer
Procedure:
-
Prepare a 1:1 (v/v) mixture of DMSO and ethanol.
-
Dilute your this compound stock solution into this co-solvent mixture to create an intermediate stock.
-
Proceed to dilute this intermediate stock into your final aqueous buffer, ensuring the final concentration of total organic solvents is non-toxic to your experimental system (e.g., <1% DMSO and <1% Ethanol).[3]
Visualizations
Caption: Experimental workflow for dissolving this compound.
Caption: Putative signaling pathways of this compound.
References
Calibration curve issues in Momordicoside P quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the quantification of Momordicoside P, with a specific focus on calibration curve issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for quantifying this compound?
The primary methods for the quantification of this compound are Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).[1] HPLC-UV is a widely used and robust method, while UHPLC-MS/MS offers higher sensitivity and selectivity, which is particularly useful for complex sample matrices or when low concentrations of the analyte are expected.[1][2]
Q2: My calibration curve for this compound is non-linear. What are the potential causes?
Non-linear calibration curves can arise from several factors, ranging from sample preparation to instrument limitations.[3][4] Common causes include:
-
Detector Saturation: At high concentrations, the detector's response may no longer be proportional to the analyte concentration, leading to a plateau in the curve.[3][4]
-
Inaccurate Standard Preparation: Errors in weighing the reference standard or in performing serial dilutions are a frequent source of non-linearity.[3][5]
-
Matrix Effects (especially in LC-MS/MS): Components in the sample matrix can interfere with the ionization of this compound, causing ion suppression or enhancement.[3]
-
Analyte Adsorption: Active compounds like this compound, which contain hydroxyl groups, may be adsorbed by the column or injector liner, affecting linearity, especially at lower concentrations.[5]
-
Inappropriate Calibration Range: The selected concentration range for the standards may extend beyond the linear dynamic range of the analytical method.
Q3: I'm observing a significant y-intercept on my calibration curve. What does this indicate?
An ideal calibration curve should pass through the origin, meaning a blank sample produces a zero response. A significant y-intercept can be caused by:
-
Contamination: The blank solution or the mobile phase may be contaminated with the analyte or an interfering substance.[6]
-
Incorrect Instrument Zeroing: The instrument may not have been properly zeroed before the analysis.[7]
-
Co-eluting Impurities: A small peak co-eluting with this compound can contribute to the signal, resulting in a positive intercept.[6]
-
Poor Curve Fitting: Using a linear regression model for a curve that is inherently non-linear at the lower end can result in an artificial intercept.[7]
Q4: My retention times for this compound are shifting between injections. What should I check?
Retention time shifts can compromise the accuracy of your quantification.[8] Potential causes include:
-
Column Degradation: Over time, the performance of the HPLC column can degrade.[8][9]
-
Changes in Mobile Phase Composition: Inconsistent preparation of the mobile phase or solvent evaporation can lead to shifts.[8][9]
-
Fluctuations in Column Temperature: Inadequate temperature control can affect retention times.[9][10]
-
Pump Malfunctions: Inconsistent flow rates due to pump issues can cause retention time drift.[9]
-
Insufficient Column Equilibration: The column may not be properly equilibrated with the mobile phase before starting the analytical run.[10]
Q5: What causes poor reproducibility in the quantification of this compound?
Poor reproducibility can stem from various factors throughout the analytical process.[11][12] Key areas to investigate include:
-
Sample Preparation: Inconsistent extraction efficiency or sample handling techniques are major sources of variability.[13]
-
Instrument Calibration: Improper or infrequent instrument calibration can lead to inconsistent results.[13]
-
Environmental Factors: Variations in laboratory temperature and humidity can affect instrument performance and sample stability.[13]
-
Operator Variability: Differences in technique between analysts can contribute to a lack of reproducibility.[8]
Troubleshooting Guides
Guide 1: Troubleshooting Non-Linear Calibration Curves
This guide provides a systematic approach to diagnosing and resolving non-linearity in your this compound calibration curve.
Problem: The calibration curve for this compound shows poor linearity (R² value is low) or a distinct curve.
Troubleshooting Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Y-intercept of the std curve - Chromatography Forum [chromforum.org]
- 7. Worksheet for analytical calibration curve [terpconnect.umd.edu]
- 8. pharmasciences.in [pharmasciences.in]
- 9. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 10. The 10 Most Common HPLC Problems and Solutions! | Universal Lab Blog [universallab.org]
- 11. repositorio.usp.br [repositorio.usp.br]
- 12. azolifesciences.com [azolifesciences.com]
- 13. droracle.ai [droracle.ai]
Validation & Comparative
A Researcher's Guide to Cross-Validation of Analytical Methods for Momordicoside P
For researchers, scientists, and drug development professionals engaged in the study of Momordica charantia and its bioactive constituents, the accurate and precise quantification of Momordicoside P is of paramount importance. This triterpenoid (B12794562) saponin (B1150181) is a key compound of interest for its potential therapeutic properties.[1] Robust analytical methodology is the bedrock of reliable research, enabling confident decision-making in drug discovery, quality control, and clinical development. This guide provides a comparative analysis of commonly employed analytical methods for this compound, with a focus on the principles of cross-validation, supported by experimental data and detailed protocols.
Comparative Analysis of Analytical Techniques
High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection and Ultra-High-Performance Liquid Chromatography tandem Mass Spectrometry (UPLC-MS/MS) are the primary methods for the quantification of this compound and related compounds.[2][3] While both techniques are powerful, they offer different advantages in terms of sensitivity, selectivity, and throughput. The choice of method is often dictated by the specific research question and the nature of the sample matrix.
Below is a summary of typical performance characteristics for these two methods, based on data reported for momordicosides.
| Parameter | HPLC-UV | UPLC-MS/MS |
| Principle | Chromatographic separation based on polarity with UV detection.[2] | Chromatographic separation coupled with mass-based detection.[2] |
| Selectivity | Good | Excellent |
| Sensitivity | Moderate | High |
| Linearity Range | 0.025 - 1 µg (for aglycone of momordicoside L)[4][5] | Not explicitly stated for this compound, but generally higher than HPLC-UV. |
| Recovery | >90% (for Momordicoside A)[6] | Not explicitly stated, but typically high. |
| Precision (RSD) | <10% (for Momordicoside A)[6] | Generally <15% for bioanalytical methods. |
| Analysis Time | ~20-30 min per sample[2] | ~5-15 min per sample[2] |
| Instrumentation Cost | Moderate | High |
Experimental Protocols
Detailed and standardized experimental protocols are critical for reproducibility and for enabling meaningful cross-validation between different laboratories or methods.
HPLC-UV Method
This method is well-suited for routine quality control and quantification in herbal raw materials and extracts where concentrations are relatively high.
-
Instrumentation : A standard HPLC system equipped with a UV-Vis detector.[1]
-
Column : A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm) is commonly used.[4][7]
-
Mobile Phase : A typical mobile phase is a mixture of acetonitrile (B52724) and water, such as acetonitrile-H2O (64:36, v/v).[4][5]
-
Flow Rate : A flow rate of 1.0 mL/min is often employed.[4][7]
-
Detection : UV detection is commonly set at a wavelength of around 203 nm.[4][7]
-
Sample Preparation (Ultrasonic Extraction) :
UPLC-MS/MS Method
This method offers high sensitivity and selectivity, making it ideal for the analysis of this compound in complex biological matrices such as plasma or tissue, where concentrations are expected to be low.
-
Instrumentation : UPLC system coupled to a tandem mass spectrometer.[2]
-
Column : A suitable reversed-phase column, such as a Waters BEH C8 (150 mm × 2.1 mm, 1.7 µm).[8]
-
Mobile Phase : A gradient elution with solvents like acetonitrile and water, often with additives like 0.1% acetic acid or 10 mM formic acid.[8][9]
-
Flow Rate : A typical flow rate is around 0.4 mL/min.[8]
-
Detection : Mass spectrometry detection in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[7]
-
Sample Preparation (Solid Phase Extraction) :
Cross-Validation Workflow
Cross-validation is the process of comparing results from two different analytical methods or from the same method in different laboratories to ensure the data is comparable.[10] This is crucial when, for example, a project transitions from a research-grade HPLC-UV method to a more sensitive UPLC-MS/MS method for clinical sample analysis.
Caption: A logical workflow for the cross-validation of two analytical methods.
Biological Context: AMPK Signaling Pathway
Extracts of Momordica charantia containing momordicosides have been reported to modulate key cellular pathways, such as the AMP-activated protein kinase (AMPK) signaling pathway, which is a central regulator of cellular energy homeostasis.[3] Understanding the mechanism of action is often a parallel goal to developing robust analytical methods.
Caption: Simplified diagram of the AMPK signaling pathway potentially modulated by this compound.[3]
By carefully selecting and validating the most appropriate analytical method, and by ensuring comparability through cross-validation when necessary, researchers can generate high-quality, reliable data to advance the scientific understanding and potential therapeutic application of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. [Quantitative analysis of aglycone of momordicoside L from Momordica charantia in different areas by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rapid analysis of momordicoside A in bitter melon by high performance liquid chromatography following solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Development and Optimization of an UPLC-QTOF-MS/MS Method Based on an In-Source Collision Induced Dissociation Approach for Comprehensive Discrimination of Chlorogenic Acids Isomers from Momordica Plant Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Momordicoside P and Other Cucurbitane Triterpenoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of cucurbitane triterpenoids isolated from Momordica charantia (bitter melon), with a focus on Momordicoside P. It is important to note that publicly available scientific literature with specific quantitative data on this compound is limited. Therefore, this guide synthesizes available data on closely related and well-characterized cucurbitane triterpenoids to provide a comparative context for the potential bioactivities of this compound.
Overview of Biological Activities
Cucurbitane-type triterpenoids from Momordica charantia are a class of bioactive compounds renowned for their diverse pharmacological effects, contributing to the plant's traditional use in managing various ailments. The primary therapeutic areas of investigation for these compounds include metabolic diseases like diabetes, cancer, and inflammatory conditions. This guide will objectively compare their performance in these key areas, supported by experimental data.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data on the anti-diabetic, anti-inflammatory, and cytotoxic activities of various cucurbitane triterpenoids from Momordica charantia.
Anti-Diabetic Activity: α-Glucosidase Inhibition
α-Glucosidase is a key intestinal enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides. Inhibition of this enzyme can delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia.
| Compound | IC50 Value (µM) | Positive Control | Source |
| Charantoside H | >100 (inactive) | Acarbose (B1664774) (IC50: 87.65 ± 6.51 µM) | [1] |
| Charantoside J | 63.26 ± 4.12 | Acarbose (IC50: 87.65 ± 6.51 µM) | [1] |
| Charantoside K | >100 (inactive) | Acarbose (IC50: 87.65 ± 6.51 µM) | [1] |
| Momorcharacoside A | >100 (inactive) | Acarbose (IC50: 87.65 ± 6.51 µM) | [1] |
| Goyaglycoside-L | 28.40 ± 2.15 | Acarbose (IC50: 87.65 ± 6.51 µM) | [1] |
| Momordicoside A | Weak activity | Acarbose | [2] |
| Momordicoside L | Weak activity | Acarbose | [2] |
| Karaviloside VIII | Most active among tested | Acarbose | [2] |
| Karaviloside VI | Moderate activity | Acarbose | [2] |
| Charantoside XV | Weak activity | Acarbose | [2] |
Anti-Inflammatory Activity: Inhibition of Pro-Inflammatory Mediators
The anti-inflammatory potential of cucurbitane triterpenoids is often evaluated by their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like interleukin-6 (IL-6), interleukin-12 (B1171171) (IL-12), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated immune cells.
| Compound | Assay | Cell Line | IC50 Value (µM) | Positive Control | Source |
| Kuguaovin A-G | NO Production Inhibition | RAW 264.7 | 15-35 | - | [3] |
| Momordicine I | NO Production Inhibition | RAW 264.7 | Sublethal conc. showed effect | - | [4] |
| 3β,7β,25-trihydroxycucurbita-5,23(E)-dien-19-al (TCD) | NO Production Inhibition | RAW 264.7 | Potent Inhibition | - | [4] |
| Karaviloside II | IL-6 Production Inhibition | BMDCs | 0.363 | SB203580 (IC50: 5.000 µM) | [2] |
| Momordicoside F2 | IL-6 Production Inhibition | BMDCs | 0.381 | SB203580 (IC50: 5.000 µM) | [2] |
| Karaviloside II | IL-12 p40 Production Inhibition | BMDCs | 0.031 | SB203580 (IC50: 3.500 µM) | [2] |
| Momordicoside F2 | IL-12 p40 Production Inhibition | BMDCs | 0.012 | SB203580 (IC50: 3.500 µM) | [2] |
| Karaviloside II | TNF-α Production Inhibition | BMDCs | 0.810 | SB203580 (IC50: 7.200 µM) | [2] |
| Momordicoside F2 | TNF-α Production Inhibition | BMDCs | 0.043 | SB203580 (IC50: 7.200 µM) | [2] |
BMDCs: Bone Marrow-Derived Dendritic Cells
Cytotoxic Activity Against Cancer Cell Lines
The anti-cancer potential of these compounds is assessed by their ability to inhibit the proliferation and viability of various cancer cell lines, with the IC50 value representing the concentration required to inhibit 50% of cell growth.
| Compound | Cancer Cell Line | Cell Type | IC50 Value | Source |
| Momordicine I | Cal27 | Head and Neck Squamous Cell Carcinoma | 7 µg/mL (at 48h) | [5] |
| Momordicine I | JHU029 | Head and Neck Squamous Cell Carcinoma | 6.5 µg/mL (at 48h) | [5] |
| Momordicine I | JHU022 | Head and Neck Squamous Cell Carcinoma | 17 µg/mL (at 48h) | [5] |
| Momordicoside K | Cal27, JHU029, JHU022 | Head and Neck Squamous Cell Carcinoma | >50 µg/mL (for ~40% cell death) | [6] |
| Kaguaovin L | MCF-7 | Breast Adenocarcinoma | Potential Cytotoxicity | [2] |
| Kaguaovin L | HEp-2 | Laryngeal Carcinoma | Potential Cytotoxicity | [2] |
| Kaguaovin L | Hep-G2 | Hepatocellular Carcinoma | Potential Cytotoxicity | [2] |
| Kaguaovin L | WiDr | Colon Adenocarcinoma | Potential Cytotoxicity | [2] |
| Methanol Extract of M. charantia | Hone-1 | Nasopharyngeal Carcinoma | ~0.35 mg/mL | [7] |
| Methanol Extract of M. charantia | AGS | Gastric Adenocarcinoma | ~0.3 mg/mL | [7] |
| Methanol Extract of M. charantia | HCT-116 | Colorectal Carcinoma | ~0.3 mg/mL | [7] |
| Methanol Extract of M. charantia | CL1-0 | Lung Adenocarcinoma | ~0.25 mg/mL | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
In Vitro α-Glucosidase Inhibitory Assay
This spectrophotometric assay is widely used to evaluate the potential of compounds to inhibit α-glucosidase activity.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Phosphate (B84403) buffer (pH 6.8)
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Acarbose (positive control)
-
Sodium carbonate (Na₂CO₃) solution
-
96-well microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and acarbose in phosphate buffer.
-
In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of the test compound solution (or solvent for control), and 20 µL of α-glucosidase solution.
-
Pre-incubate the mixture at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of pNPG solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of Na₂CO₃ solution.
-
Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.[2]
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Abscontrol - Abssample) / Abscontrol] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against different concentrations of the test compound.[2]
Anti-Inflammatory Assay: Nitric Oxide (NO) Production in Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
Test compounds
-
Griess reagent (for NO measurement)
-
96-well culture plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for a specified period (e.g., 1-2 hours).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
After incubation, collect the cell culture supernatant.
-
Mix the supernatant with an equal volume of Griess reagent and incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
A standard curve using sodium nitrite (B80452) is generated to quantify the amount of nitrite in the samples.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
Cytotoxicity Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Target cancer cell line
-
Complete culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[6]
-
Calculate the percentage of cell viability relative to the vehicle control.
-
The IC50 value is determined from the dose-response curve.[6]
Signaling Pathways and Mechanisms of Action
While specific data for this compound is scarce, research on other cucurbitane triterpenoids from Momordica charantia has elucidated several key signaling pathways involved in their biological activities.[3]
AMPK Signaling Pathway
Momordicosides are known to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[3] Activation of AMPK can lead to increased glucose uptake in muscle and other tissues, and reduced glucose production in the liver, contributing to the anti-diabetic effects of these compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Cytotoxic and Anti-Inflammatory Triterpenoids in the Vines and Leaves of Momordica charantia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Momordica charantia Extract Induces Apoptosis in Human Cancer Cells through Caspase- and Mitochondria-Dependent Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
